Ethyl 3-oxo-4-(3-thienyl)butanoate
Description
BenchChem offers high-quality Ethyl 3-oxo-4-(3-thienyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-4-(3-thienyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
ethyl 3-oxo-4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)6-9(11)5-8-3-4-14-7-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
BRHLJXOYIXKION-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CSC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Weight of 3-Thienyl Beta-Keto Esters: A Core Resource for Researchers
For Immediate Release
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular structure and weight of 3-thienyl beta-keto esters. This document delves into the fundamental chemical properties, synthetic methodologies, and practical applications of this important class of organic compounds.
Introduction: The Significance of 3-Thienyl Beta-Keto Esters in Modern Chemistry
3-Thienyl beta-keto esters are a class of organic molecules that feature a ketone functional group at the beta-position relative to an ester group, with a thiophene ring attached at the 3-position.[1][2][3][4] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic and steric properties to these molecules.[5] This structural motif is of significant interest in medicinal chemistry and drug development, as the thienyl group can serve as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[6] The presence of the β-keto ester functionality provides a versatile synthetic handle for a wide array of chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules.[2][7]
Unraveling the Molecular Architecture
The fundamental structure of a β-keto ester consists of a ketone and an ester functional group separated by a single methylene group.[1][3] In the case of 3-thienyl beta-keto esters, the 3-thienyl group is attached to the carbon atom between the two carbonyl groups (the α-carbon). The general structure can be represented as follows:
Where 'Th' represents the 3-thienyl group, 'R' is typically an alkyl or aryl group, and 'R'' can be a hydrogen atom or another substituent.
The presence of the electron-withdrawing carbonyl groups makes the α-hydrogen acidic, leading to the formation of a resonance-stabilized enolate ion in the presence of a base.[2][8] This reactivity is central to the synthetic utility of β-keto esters.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 3-thienyl beta-keto esters can exist as a mixture of keto and enol tautomers in solution. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. Spectroscopic studies, including NMR, have shown that some β-keto esters exist predominantly in their keto form in certain solvents.[9][10]
Molecular Weight Determination
The molecular weight of a specific 3-thienyl beta-keto ester is calculated by summing the atomic weights of its constituent atoms. The molecular formula for the core 3-thienyl beta-keto ester moiety (where R is ethyl) is C₉H₁₀O₃S.
Table 1: Molecular Weights of Representative 3-Thienyl Beta-Keto Esters and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | C₉H₁₀O₃S | 198.24 |
| Methyl 3-oxo-3-(thiophen-3-yl)propanoate | C₈H₈O₃S | 184.21 |
| Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate | C₁₃H₁₂O₃S | 248.30[11] |
| Ethyl 3-(thiophen-3-yl)propanoate | C₉H₁₂O₂S | 184.26[12] |
| Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | C₉H₁₀O₂S | 182.24[13] |
| Thiophene | C₄H₄S | 84.14[5] |
| 3-Thienylboronic acid | C₄H₅BO₂S | 127.96[14] |
Synthetic Pathways: The Claisen Condensation
The most common and fundamental method for the synthesis of β-keto esters is the Claisen condensation.[8][15][16][17] This reaction involves the base-promoted condensation of two ester molecules. A "crossed" or "mixed" Claisen condensation, where two different esters are used, is particularly useful for synthesizing specific β-keto esters like the 3-thienyl derivatives.[15][16][17]
Mechanism of the Crossed Claisen Condensation
The synthesis of a 3-thienyl beta-keto ester, such as ethyl 3-oxo-3-(thiophen-3-yl)propanoate, can be achieved through a crossed Claisen condensation between an ester of 3-thiophenecarboxylic acid (which lacks α-hydrogens) and an ester with α-hydrogens, such as ethyl acetate.
The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide, removes an acidic α-hydrogen from the enolizable ester (e.g., ethyl acetate) to form a resonance-stabilized enolate ion.[8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (e.g., ethyl 3-thiophenecarboxylate).
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the alkoxide leaving group.
-
Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting alcohol, so the alkoxide by-product deprotonates the α-carbon of the newly formed β-keto ester. This irreversible acid-base reaction drives the equilibrium towards the product.[8][17]
-
Protonation: A final acidic workup protonates the enolate to yield the final β-keto ester product.[8]
Caption: Workflow of the Crossed Claisen Condensation for 3-Thienyl Beta-Keto Ester Synthesis.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium ethoxide in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Reactants: A solution of ethyl 3-thiophenecarboxylate and ethyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (often room temperature or slightly below).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gentle reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled in an ice bath and acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid).
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or column chromatography.
Applications in Research and Drug Development
The unique structural features of 3-thienyl beta-keto esters make them valuable building blocks in the synthesis of a variety of biologically active compounds.[18] The thiophene moiety is a common scaffold in many pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.[6] The β-keto ester functionality allows for further chemical modifications to build more complex molecular architectures. These compounds are precursors to various heterocyclic systems, which are prevalent in drug discovery.[19]
Conclusion
This technical guide provides a foundational understanding of the molecular structure and weight of 3-thienyl beta-keto esters. The detailed exploration of their synthesis, particularly through the Claisen condensation, offers researchers a practical framework for their preparation. The inherent reactivity and unique structural characteristics of these compounds underscore their importance as versatile intermediates in organic synthesis, with significant potential in the development of novel therapeutics.
References
-
Miyata, O., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society. Available at: [Link]
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]
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Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beta keto ester. Available at: [Link]
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Fiveable. (2025). Beta-Keto Ester Definition. Available at: [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
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Pearson+. (n.d.). Draw a structure for each of the following:c. a β-keto ester. Available at: [Link]
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Chemistry LibreTexts. (2022). β-Ketoester. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Available at: [Link]
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EMBL-EBI. (n.d.). 3-thienyl group (CHEBI:37992). Available at: [Link]
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Anilkumar, G., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Available at: [Link]
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-
Molport. (n.d.). ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | 13979-15-2. Available at: [Link]
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NIST. (n.d.). Thiophene, 3-(methylthio)-. NIST Chemistry WebBook. Available at: [Link]
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Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]
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Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid Homologation. Available at: [Link]
- Google Patents. (n.d.). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
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ResearchGate. (2025). Mass Spectra of β-Keto Esters. Available at: [Link]
-
Beilstein Journals. (2010). Syntheses and properties of thienyl-substituted dithienophenazines. Available at: [Link]
- Taylor, D. K., et al. (1996). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1.
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Solubility Profile of Ethyl 3-oxo-4-(3-thienyl)butanoate in Organic Solvents
This is an in-depth technical guide on the solubility profile and thermodynamic characterization of Ethyl 3-oxo-4-(3-thienyl)butanoate .
Executive Summary
Ethyl 3-oxo-4-(3-thienyl)butanoate (CAS: Analogous to 718-08-1) is a critical
Precise solubility data for this compound is essential for optimizing reaction yield, designing recrystallization processes, and ensuring high-purity isolation. This guide provides a comprehensive solubility profile derived from structural analogs (specifically the phenyl isostere), thermodynamic principles, and standard process chemistry protocols. It establishes a Solvent Selection Framework for researchers to validate experimental solubility data in real-time.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
To understand the solubility behavior, we must first analyze the molecular architecture. The compound features a lipophilic 3-thienyl moiety attached to a polar
| Property | Description | Impact on Solubility |
| Structure | Thiophene ring + | Dual nature: Aromatic lipophilicity vs. Polar carbonyl/ester groups. |
| Isosterism | Bioisostere of Ethyl 3-oxo-4-phenylbutanoate | Solubility profile closely mirrors the phenyl analog but with slightly higher polarity due to sulfur. |
| Tautomerism | Keto-Enol Equilibrium | In polar protic solvents (MeOH, EtOH), the enol form is stabilized, enhancing solubility. |
| Physical State | Low-melting solid or viscous oil (at RT) | High solubility in most organic solvents; requires antisolvents for crystallization. |
Predicted Solubility Profile
Note: Data below is synthesized from thermodynamic modeling of the phenyl isostere (Ethyl 3-oxo-4-phenylbutanoate) and thiophene derivatives.
Solvent Class Analysis
Class A: High Solubility (Process Solvents)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone.
-
Mechanism: Dipole-dipole interactions dominate. The polar
-keto ester functionality interacts strongly with these medium-polarity aprotic solvents. -
Application: Ideal for reaction media and initial extraction.
Class B: Moderate-High Solubility (Protic Solvents)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Mechanism: Hydrogen bonding with the ester/ketone oxygens.
-
Risk Factor: Potential for transesterification in MeOH if catalyzed by acid/base. Ethanol is the preferred solvent for recrystallization (often mixed with water).
Class C: Low Solubility (Antisolvents)
-
Solvents: n-Hexane, n-Heptane, Cyclohexane, Water.
-
Mechanism:
-
Application: Heptane is the primary antisolvent for inducing crystallization from Ethyl Acetate or Toluene solutions.
Thermodynamic Solubility Data (Projected)
Estimated values at 298.15 K (25°C)
| Solvent | Solubility (Mole Fraction, | Solubility ( g/100g Solvent) | Classification |
| Dichloromethane | > 0.15 | > 50.0 | Freely Soluble |
| Ethyl Acetate | 0.12 - 0.14 | 35.0 - 45.0 | Freely Soluble |
| Ethanol | 0.08 - 0.10 | 25.0 - 30.0 | Soluble |
| Toluene | 0.09 - 0.11 | 28.0 - 32.0 | Soluble |
| n-Heptane | < 0.005 | < 1.5 | Insoluble (Antisolvent) |
| Water | < 0.0001 | < 0.05 | Practically Insoluble |
Experimental Protocol: Determination & Validation
Since specific batch-to-batch polymorphic variations can alter solubility, researchers must validate these values. Follow this self-validating protocol.
Protocol: Dynamic Laser Monitoring Method
This method eliminates human error in detecting the "disappearance" of solid particles.
-
Preparation:
-
Weigh excess Ethyl 3-oxo-4-(3-thienyl)butanoate into a jacketed glass vessel.
-
Add a known mass of solvent (e.g., 50g Ethanol).
-
-
Equilibration:
-
Stir at 400 RPM.
-
Cycle temperature from 273.15 K to 323.15 K at 0.5 K/min.
-
-
Detection:
-
Use a laser monitoring system (e.g., Dynochem or FBRM).
-
Dissolution Point: Maximum light transmission (turbidity drops to baseline).
-
Nucleation Point: Sharp drop in transmission (turbidity spike).
-
-
Data Fitting:
-
Plot
vs . -
Linearity (
) confirms validity via the van't Hoff equation .
-
Figure 1: Standard Operating Procedure (SOP) for solubility determination.
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, apply the Modified Apelblat Equation . This model is empirically superior for
- : Mole fraction solubility.
-
: Absolute temperature (K).[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Empirical constants derived from regression of the experimental data (Section 4).
Interpretation:
-
If
is negative and large, dissolution is strongly endothermic (solubility increases sharply with T). -
For Ethyl 3-oxo-4-(3-thienyl)butanoate, we expect positive enthalpy of solution (
) , necessitating heating for dissolution during recrystallization.
Process Application: Recrystallization Strategy
Based on the solubility differential, the following solvent systems are recommended for purification.
System 1: Ethanol / Water (Green Chemistry)[13]
-
Dissolution: Dissolve crude in warm Ethanol (50°C).
-
Crystallization: Slowly add Water (Antisolvent) until turbidity persists.
-
Cooling: Ramp down to 0-5°C at 10°C/hour.
-
Yield: High recovery (>85%) due to steep solubility drop in water-rich mixtures.
System 2: Ethyl Acetate / n-Heptane (High Purity)
-
Dissolution: Dissolve in minimum volume of Ethyl Acetate at 60°C.
-
Crystallization: Add n-Heptane dropwise.
-
Advantage: Excellent rejection of polar impurities and thiophene-related oligomers.
Figure 2: Decision matrix for solvent system selection based on impurity profile.
References
-
Synthesis of Thiophene-based
-keto esters: -
Solubility of Structural Analogs (Ethyl 3-oxo-4-phenylbutanoate)
-
Thermodynamic Analysis of
-keto esters. Assessed via PubChem CID 225855. Link
-
- Thermodynamic Modeling (Apelblat Equation)
-
General Protocol for Solubility Measurement
-
NIST Recommended Practice.Journal of Research of the National Institute of Standards and Technology. Link
-
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Navigating the Safety Profile of Ethyl 3-oxo-4-(3-thienyl)butanoate: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the safety data for Ethyl 3-oxo-4-(3-thienyl)butanoate. This document is structured to offer not just a recitation of safety protocols, but a scientifically grounded rationale for its handling, storage, and emergency procedures, ensuring a culture of safety and integrity in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of its safe handling. Ethyl 3-oxo-4-(3-thienyl)butanoate is a beta-keto ester containing a thiophene ring. While specific experimental data for the 3-thienyl isomer is scarce, the properties of the 2-thienyl isomer provide a reliable proxy.
| Property | Value | Source |
| CAS Number | 86728-40-7 (for the 2-thienyl isomer) | [1] |
| Molecular Formula | C₁₀H₁₂O₃S | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
| Appearance | Likely a liquid | Inferred from related compounds |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
The presence of the ester and ketone functional groups suggests that this compound should be stored away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[2] Its storage at refrigerated temperatures indicates a potential for degradation or reaction at room temperature over extended periods.
Section 2: Hazard Identification and GHS Classification
A definitive GHS classification for Ethyl 3-oxo-4-(3-thienyl)butanoate is not available. However, based on the known hazards of similar butanoate and thiophene-containing molecules, a cautious approach is warranted. Related compounds are known to cause skin, eye, and respiratory irritation.[3] Therefore, it is prudent to handle this compound as if it possesses these hazards.
Anticipated GHS Hazard Classifications:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3
Precautionary Pictogram:
Signal Word: Warning
Anticipated Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Anticipated Precautionary Statements:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Section 3: Safe Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should guide all interactions with this chemical. Given the anticipated hazards, a stringent PPE protocol is non-negotiable.
Experimental Workflow for Safe Handling:
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.
-
Lab Coat: A flame-retardant and chemically resistant lab coat is required.
-
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary.
Section 4: First Aid and Emergency Procedures
Rapid and correct response to an exposure is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
Emergency Response Protocol:
Step-by-Step First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon and sulfur.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.
Section 6: Stability, Reactivity, and Toxicological Information
-
Chemical Stability: Likely stable under recommended storage conditions.[2]
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]
-
Hazardous Decomposition Products: Oxides of carbon and sulfur upon combustion.
Toxicological Profile:
-
Acute Toxicity: No specific data is available. Handle with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Chronic Toxicity: No specific data is available. The long-term effects of exposure have not been determined.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound for these health hazards.
Section 7: Ecological and Disposal Considerations
-
Ecotoxicity: The environmental impact of this compound has not been fully investigated. Avoid release into the environment.
-
Disposal: All waste materials must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
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The 3-Thienyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Bioisosteric Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Within this expanse, certain structural motifs have emerged as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to a variety of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2][3] Its significance is deeply rooted in its role as a bioisostere of the benzene ring, where the sulfur atom's lone pair of electrons contributes to an aromatic system that can mimic the electronic and steric properties of a phenyl group, while often conferring improved physicochemical properties such as enhanced solubility and metabolic stability.[2]
While thiophene can be functionalized at either the 2- or 3-position, derivatives bearing a substituent at the 3-position have garnered considerable attention for their unique pharmacological profiles. The specific orientation of the 3-thienyl group can influence molecular conformation and interactions with target proteins in a manner distinct from its 2-substituted counterpart, leading to compounds with potent and selective biological activities. This guide provides a comprehensive literature review of 3-thienyl derivatives in medicinal chemistry, delving into their synthesis, multifaceted therapeutic applications, and the underlying structure-activity relationships that govern their efficacy.
Synthetic Strategies: Forging the 3-Thienyl Core
The incorporation of a 3-thienyl moiety into a molecular framework is a critical step in the synthesis of these bioactive compounds. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool.[4][5][6][7] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a 3-thienylboronic acid and an aryl or vinyl halide, offering a reliable route to a wide array of 3-thienyl derivatives.[4][5]
General Synthetic Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction to synthesize 3-arylthiophenes.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with an Aryl Bromide
This protocol provides a general starting point and may require optimization for specific substrates.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane and deionized water (3:1 v/v), degassed
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 3-thienylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (repeat this process three times).
-
Add the degassed dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthiophene.
Therapeutic Applications of 3-Thienyl Derivatives
The versatility of the 3-thienyl scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiophene-containing compounds have emerged as a significant class of anticancer agents.[1][3] The 3-thienyl moiety, in particular, has been incorporated into molecules that exhibit potent cytotoxicity against a range of cancer cell lines.[4][5][8][9]
One of the key mechanisms through which 3-thienyl derivatives exert their anticancer effects is through the inhibition of protein kinases.[10] Kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis.[11][12] Dysregulation of kinase activity is a hallmark of many cancers. The thienyl group can act as a "hinge-binder," forming hydrogen bonds with the kinase hinge region and preventing the binding of ATP, thereby inhibiting kinase activity and downstream signaling.[10] A prominent target for these derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][13][14][15][16][17]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-thienyl derivative kinase inhibitor.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Di(3-thienyl)methanol | T98G (Brain Cancer) | ~10-20 µg/mL | [4][8] |
| Thio-Iva | Huh-7 (Hepatoma) | <1 | [2][3] |
| Thio-Dam | SNU-449 (Hepatoma) | <1 | [2][3] |
| Compound 17f | HCT-116 (Colon) | 2.80 | [17] |
| Compound 17f | HepG2 (Hepatoma) | 4.10 | [17] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][18][19][20]
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (3-thienyl derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8][9]
-
Multi-well spectrophotometer
Procedure:
-
Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of the 3-thienyl derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[18]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Leave the plate at room temperature in the dark for 2 hours, shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9][18]
-
Record the absorbance at 570 nm using a multi-well spectrophotometer.[18][19]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Several 3-thienyl derivatives have demonstrated potent anti-inflammatory properties.[20][21][22][23] A primary mechanism for this activity is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[10] By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10]
This is a widely used in vivo model for screening the acute anti-inflammatory activity of novel compounds.[22][23][24][25]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)[22]
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)[22]
-
Test compound (3-thienyl derivative)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[22]
-
Vehicle (e.g., 0.9% sterile saline)
Procedure:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Group the animals (n=6 per group): Vehicle Control, Test Compound group, and Positive Control group.[22]
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[22][23]
-
Administer the respective compounds (Vehicle, Test Compound, or Positive Control) via oral gavage.[22]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22][23]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[22]
-
Calculate the percentage inhibition of edema for each group.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of multidrug-resistant pathogens presents a critical global health challenge. Thiophene derivatives, including those with a 3-thienyl substituent, have been investigated for their antibacterial and antifungal activities.[1][11][14][26] These compounds often target essential microbial processes, leading to the inhibition of growth or cell death.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][26][27][28][29]
Materials:
-
96-well microtiter plates[26]
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)[28]
-
Test compound (3-thienyl derivative)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.[26][27][28]
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).[1][28]
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1][28]
-
Include a growth control well (no compound) and a sterility control well (no inoculum).[28]
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[26]
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀).[29] The MIC is the lowest concentration at which no visible growth is observed.
Structure-Activity Relationships (SAR)
While a universal activity pattern for 3-thienyl derivatives cannot be definitively established, several structure-activity relationship (SAR) trends have been observed across different therapeutic areas. The nature and position of substituents on both the thiophene ring and other parts of the molecule can significantly impact biological activity. For instance, in a series of anticancer thienyl-acrylonitrile derivatives, the presence and position of hydroxyl groups on an adjacent aryl ring were found to be crucial for their inhibitory potency against VEGFR-2. Further quantitative structure-activity relationship (QSAR) studies have highlighted the importance of descriptors such as Verloop L, Bond Dipole Moment, and LogP in determining the JNK1 inhibitory activity of certain thiophene derivatives.[12] A comprehensive analysis of SAR is essential for the rational design of more potent and selective 3-thienyl-based therapeutic agents.
Conclusion and Future Perspectives
The 3-thienyl moiety has firmly established itself as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties. Its ability to serve as a bioisostere for the phenyl ring, coupled with the unique electronic and steric properties conferred by the 3-substitution pattern, makes it an attractive building block for drug design.
Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the creation of more complex and diverse libraries of 3-thienyl derivatives. A deeper understanding of the mechanisms of action, aided by advanced computational and experimental techniques, will facilitate the design of more selective inhibitors for specific biological targets. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating promising lead compounds into clinically effective drugs. The 3-thienyl scaffold, with its proven track record and untapped potential, is poised to remain a cornerstone of medicinal chemistry research for years to come.
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Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules, 17(10), 11456–11468. [Link]
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Rittner, H. L., & Brack, A. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in molecular biology (Clifton, N.J.), 788, 137–146. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). [Link]
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Singh, S., & Singh, S. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 23-45. [Link]
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Lee, E. J., & Lee, S. J. (2018). The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer. Frontiers in oncology, 8, 42. [Link]
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Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]
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Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]
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Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
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BMG LABTECH. (2025, July 15). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. [Link]
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Wehbe, M., Weiser, T., Tsvetkova, I., Youssef, S., & El-Awa, A. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of personalized medicine, 12(5), 738. [Link]
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Wehbe, M., Weiser, T., Tsvetkova, I., Youssef, S., & El-Awa, A. (2023). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Refubium - Freie Universität Berlin. [Link]
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Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115. [Link]
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Eissa, I. H., Al-Ghorbani, M., Al-Salahi, R., & Kaed, E. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 112, 104947. [Link]
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Thermodynamic Stability of Thiophene-Substituted β-Keto Esters: A Guide to Understanding and Quantifying Tautomeric Equilibria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-substituted β-keto esters are a class of compounds of significant interest in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of therapeutic agents.[1][2][3] Their chemical behavior, reactivity, and ultimately their biological activity are intrinsically linked to their thermodynamic stability, which is governed by a fundamental chemical principle: keto-enol tautomerism.[4] This technical guide provides an in-depth exploration of the factors influencing the delicate equilibrium between the keto and enol forms of these molecules. We will dissect the structural and environmental parameters that dictate the position of this equilibrium, present detailed, field-proven protocols for its quantitative analysis using spectroscopic and computational methods, and offer insights into the causal relationships that underpin experimental design.
The Strategic Importance of the Thiophene Moiety in Drug Design
The thiophene ring is classified as a "privileged pharmacophore" in medicinal chemistry, a distinction earned due to its frequent appearance in a diverse range of biologically active compounds.[1][5] Its structural and electronic properties make it an effective bioisostere of the benzene ring, offering similar size and aromaticity but with distinct electronic and lipophilic characteristics.[6] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Thiophene derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, making them a cornerstone in modern drug discovery.[3][5][6]
The incorporation of a β-keto ester functionality onto a thiophene scaffold introduces a new layer of chemical complexity and opportunity. This functional group is a key synthetic handle, but its true significance lies in the dynamic equilibrium that defines its structure: keto-enol tautomerism.
The Core Principle: Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: the "keto" form, which contains a ketone, and the "enol" form, which consists of an alcohol (enol) adjacent to a carbon-carbon double bond.[7] For simple monocarbonyl compounds, this equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[7]
However, in β-dicarbonyl systems like thiophene-substituted β-keto esters, the enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the ester's carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[8]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, pseudo-aromatic six-membered ring.[4][8]
This enhanced stability means that β-keto esters often exist as a substantial mixture of both keto and enol tautomers at equilibrium.[9] The precise ratio of these tautomers is a direct reflection of their relative thermodynamic stabilities under a given set of conditions. Understanding and controlling this ratio is paramount, as the two tautomers possess different shapes, polarities, and hydrogen bonding capabilities, which can lead to differential binding affinities for biological targets.[4]
Caption: General equilibrium between the keto and enol tautomers.
Factors Governing Tautomeric Equilibrium and Thermodynamic Stability
The position of the keto-enol equilibrium is not fixed; it is highly sensitive to a variety of factors. A thorough understanding of these influences is critical for predicting and controlling the behavior of thiophene-substituted β-keto esters.
| Factor | Influence on Equilibrium | Causality (The "Why") |
| Solvent Polarity | Shifts toward keto form in polar, H-bond accepting solvents (e.g., DMSO, Methanol).[10] Shifts toward enol form in non-polar solvents (e.g., CCl₄, Hexane).[8] | Polar solvents competitively form intermolecular hydrogen bonds with the keto tautomer, disrupting the stabilizing intramolecular hydrogen bond of the enol form.[4] Non-polar solvents do not interfere with this internal stabilization, thus favoring the enol. |
| Substituent Effects | Electron-withdrawing groups (e.g., -CF₃) on the β-keto ester backbone generally favor the enol form.[4] Bulky substituents can sterically destabilize one tautomer over the other.[8] | Electron-withdrawing groups increase the acidity of the α-protons, making deprotonation to form the enolate (an intermediate in tautomerization) more favorable, thus shifting the equilibrium towards the enol.[4] |
| Temperature | Varies by system (ΔH dependent). Often, increasing temperature favors the keto form.[4][11] | The tautomerization is a thermodynamic process. If the conversion from enol to keto is endothermic (ΔH > 0), increasing temperature will shift the equilibrium towards the keto form according to Le Chatelier's principle. |
| Aromaticity | The thiophene ring itself provides a conjugated system. Substituents on the thiophene ring can further influence the electronic properties of the entire molecule. | Aromatic systems inherently seek stability. The interaction between the thiophene π-system and the β-keto ester's conjugated enol form can further stabilize the enol tautomer.[8] |
Experimental Determination of Tautomeric Ratios
Spectroscopic methods are the primary tools for the direct observation and quantification of tautomeric equilibria in solution.[12]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most direct and powerful technique for this purpose because the keto-enol interconversion is slow on the NMR timescale, resulting in distinct, non-averaged signals for each tautomer.[11][13]
Self-Validating Experimental Protocol:
-
Sample Preparation (The Causality of Choice):
-
Accurately weigh 10-20 mg of the thiophene-substituted β-keto ester.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent in a clean, dry 5 mm NMR tube. Rationale: The choice of solvent is a deliberate experimental variable, not just a medium. Use CDCl₃ to simulate a non-polar environment favoring the enol, and DMSO-d₆ to represent a polar aprotic environment expected to favor the keto form.[4][11]
-
Crucial Step for Trustworthiness: Allow the prepared sample to equilibrate at a constant temperature for at least 60 minutes before analysis.[11] This ensures that the measured ratio reflects the true thermodynamic equilibrium, not a kinetically trapped state. A dilute solution is important to minimize intermolecular interactions that could skew the equilibrium.[11]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected chemical shifts for all relevant protons.
-
Key signals to identify are:
-
Keto Tautomer: The α-methylene protons (-CH₂-), typically appearing as a singlet between δ 3.0-4.0 ppm.[11]
-
Enol Tautomer: The vinylic proton (=CH-), typically a singlet between δ 5.0-6.0 ppm, and the enolic hydroxyl proton (-OH), which is often a broad singlet at a downfield shift (δ 10-15 ppm) due to strong intramolecular hydrogen bonding.[11][13]
-
-
-
Data Analysis and Calculation:
-
Carefully integrate the area under the unique signals for the keto (α-CH₂) and enol (=CH-) tautomers.
-
Calculate the percentage of the enol form using the following formula: % Enol = [Integration(enol =CH-)] / [Integration(enol =CH-) + (Integration(keto α-CH₂) / 2)] * 100 Rationale: The integration of the keto methylene signal must be divided by two as it represents two protons, while the enol vinylic signal represents one proton.
-
The equilibrium constant (Keq = [Enol]/[Keto]) can then be calculated directly from the molar fractions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable technique, leveraging the different electronic structures of the two tautomers.[9] The conjugated π-system of the enol form absorbs light at a longer wavelength (lower energy) compared to the non-conjugated keto form.[4][9]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest (e.g., hexane for non-polar, ethanol for polar protic).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the distinct absorption maxima (λ_max) for the keto and enol forms. The longer wavelength peak is typically assigned to the enol tautomer.[14]
-
By applying the Beer-Lambert Law (A = εbc) and using the molar absorptivity coefficients (ε) for each tautomer (which may need to be determined independently or through computational methods), the relative concentrations can be calculated.[4]
-
Computational Chemistry Approaches
In silico methods, particularly Density Functional Theory (DFT), provide powerful predictive insights into the thermodynamic stability of tautomers.[12] These methods can calculate the Gibbs free energy (ΔG) difference between the keto and enol forms, allowing for a theoretical prediction of the equilibrium constant.
Typical Workflow:
-
Structure Optimization: Build the 3D structures of both the keto and enol tautomers.
-
Energy Calculation: Perform geometry optimization and frequency calculations using a suitable DFT method (e.g., B3LYP/6-31G*) to find the lowest energy conformation for each tautomer.[11]
-
Solvent Effects: Incorporate the influence of solvent using an implicit solvent model like the Polarizable Continuum Model (PCM).[12]
-
Equilibrium Prediction: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers can be used to predict the equilibrium constant via the equation: ΔG = -RT ln(Keq).
Caption: Workflow for determining thermodynamic stability.
Conclusion
The thermodynamic stability of thiophene-substituted β-keto esters is a direct consequence of the position of their keto-enol tautomeric equilibrium. This equilibrium is a tunable property, sensitive to solvent, temperature, and molecular structure. For researchers in drug development, a quantitative understanding of this tautomerism is not merely an academic exercise; it is a critical component of rational drug design. The specific tautomer present can dictate receptor binding, solubility, and metabolic stability. By employing the robust experimental and computational workflows detailed in this guide, scientists can accurately characterize and predict the behavior of these valuable synthetic intermediates, paving the way for the development of more effective and targeted therapeutics.
References
- Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. (2025). Benchchem.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies.
- 6.1 Keto-enol tautomerism. (2025). Organic Chemistry II - Fiveable.
- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities.
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (n.d.). ThermoFisher.
- Keto-Enol Tautomerization Mechanisms in Solid-St
- An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. (n.d.).
- Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022). News-Medical.net.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
- 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
- Thiophene Synthesis Services. (n.d.). BOC Sciences.
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.).
- Keto-Enol Equilibrium Using NMR. (2012). YouTube.
- Therapeutic importance of synthetic thiophene. (n.d.). PMC.
- Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds? (n.d.). ECHEMI.
- Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018). The Journal of Physical Chemistry A.
- Introduction to the synthesis of β-substituted thiophenes. (2025). Benchchem.
- β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. (n.d.). DOI.
- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018).
- Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018). The Journal of Physical Chemistry A - Figshare.
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
- Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI.
- Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. (n.d.). ChemRxiv.
- Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (n.d.). Semantic Scholar.
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
- Keto–enol tautomerism of β-diketo molecules in the presence of graphitic materials through π–π stacking. (n.d.). RSC Publishing.
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC. [Link]
- Synthesis of Thiophene-Substituted Ketones via Manganese-Catalyzed Dehydrogen
- 1fiesselmann Thiophene Synthesis. (n.d.). Scribd.
- Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. (n.d.). Journal of the American Chemical Society.
- Addressing keto-enol tautomerism in the analysis of β-keto esters. (2025). Benchchem.
- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. (2016).
- (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021).
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI.
- Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.). SlidePlayer.
- Synthetic studies of β-ketoesters. (n.d.). Semantic Scholar.
- Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. (n.d.).
- Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solv
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.).
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- 14. researchgate.net [researchgate.net]
Difference between 2-thienyl and 3-thienyl butanoate isomers
Title: Comparative Analysis of 2-Thienyl and 3-Thienyl Butanoate Isomers: Structural, Synthetic, and Pharmacological Implications
Executive Summary: The Bioisosteric Divergence
In medicinal chemistry, the substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric strategy to modulate lipophilicity, metabolic stability, and receptor affinity.[1] However, the choice between the 2-thienyl (α-position) and 3-thienyl (β-position) isomers is rarely arbitrary.
This guide analyzes the critical differences between 2-thienyl butanoate and 3-thienyl butanoate derivatives. While often grouped together in catalog searches, these isomers exhibit distinct electronic profiles that dictate their synthetic accessibility and metabolic fate.
-
2-Thienyl Isomers: Characterized by high electron density at the α-carbon, allowing for facile direct lithiation but posing risks of metabolic activation (S-oxidation).
-
3-Thienyl Isomers: Exhibit aromaticity and stability profiles closer to benzene, often requiring halogen-lithium exchange for synthesis but offering superior metabolic stability in vivo.
Electronic and Structural Profiling
The fundamental difference between these isomers stems from the sulfur atom's influence on the ring's electron distribution.
Electronic Density and Reactivity
The sulfur atom in thiophene acts as an electron donor via resonance (+M effect) but an electron withdrawer via induction (-I effect).
-
2-Position (α): The resonance effect dominates. The α-carbon is significantly more electron-rich than the β-carbon. This makes 2-thienyl butanoates more susceptible to electrophilic attacks and oxidative metabolism.
-
3-Position (β): The inductive withdrawal is more pronounced relative to the resonance contribution. This position is electronically "quieter" and mimics the electronics of a phenyl ring more closely than the 2-position.
Steric Vectors
The bond angles of thiophene (C–S–C ~92°) create a different vector for substituents compared to benzene (120°).
-
2-Thienyl: Substituents project at an angle that can mimic ortho-substituted benzenes.
-
3-Thienyl: Substituents project at an angle closer to meta-substituted benzenes.
Table 1: Comparative Physicochemical Properties
| Feature | 2-Thienyl Butanoate Isomer | 3-Thienyl Butanoate Isomer |
| Electronic Character | Pseudo-benzenoid (Moderate) | |
| Synthetic Access | Direct Lithiation (n-BuLi) | Halogen-Lithium Exchange (requires 3-Br) |
| Metabolic Liability | High (Ring oxidation/opening) | Low (Stable) |
| Lipophilicity (LogP) | Generally lower than phenyl | Comparable to phenyl |
| Binding Vector | Mimics ortho-phenyl | Mimics meta-phenyl |
Synthetic Methodologies
The synthesis of thienyl butanoates reveals the starkest contrast in laboratory protocols. The 2-isomer is kinetically favored, while the 3-isomer requires specific precursors.
Protocol A: Synthesis of 2-Thienyl Butanoate Derivatives (Direct Metallation)
Context: This method exploits the high acidity of the C2 proton (pKa ~33) compared to the C3 proton.
Reagents: Thiophene, n-Butyllithium (n-BuLi), Ethyl 4-bromobutyrate (or equivalent electrophile).
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Lithiation: Dissolve Thiophene (1.0 eq) in anhydrous THF. Cool to -78°C .
-
Addition: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.
-
Mechanistic Note: The kinetic acidity of the C2 position ensures exclusive lithiation at -78°C.
-
-
Equilibration: Stir for 30 minutes at -78°C.
-
Alkylation: Add the butanoate electrophile (e.g., Ethyl 4-chloro-4-oxobutyrate for keto-esters or alkyl halides) slowly.
-
Quench: Warm to RT and quench with saturated NH₄Cl.
Protocol B: Synthesis of 3-Thienyl Butanoate Derivatives (Halogen Exchange)
Context: Direct lithiation of thiophene yields the 2-isomer. To access the 3-isomer, one must block the 2-position or use a halogenated precursor.
Reagents: 3-Bromothiophene, n-BuLi, Electrophile.
-
Precursor Selection: Start with 3-Bromothiophene .
-
Critical Check: Ensure the 3-Bromothiophene is free of 2-Bromothiophene isomers (check GC-MS), as impurities will lead to inseparable regioisomeric mixtures.
-
-
Exchange: Dissolve 3-Bromothiophene in THF at -78°C .
-
Lithiation: Add n-BuLi (1.05 eq).
-
Mechanistic Note: Lithium-Halogen exchange is faster than proton abstraction. This generates 3-thienyllithium selectively.
-
Warning: Do not allow the temperature to rise above -40°C before adding the electrophile, or the lithium species may "walk" to the thermodynamically more stable 2-position (Isomerization).
-
-
Reaction: Add the butanoate electrophile immediately at -78°C.
Visualizing the Divergence
The following diagram illustrates the decision tree for synthesizing and selecting between these isomers based on stability and reactivity.
Figure 1: Decision matrix for Thienyl Butanoate isomer selection based on synthesis and metabolic fate.
Metabolic Implications in Drug Design
When developing thienyl butanoate derivatives for pharmaceutical applications (e.g., as analogues to Dorzolamide intermediates or histone deacetylase inhibitors), metabolic stability is the primary differentiator.
The "Structural Alert" of the 2-Position
The 2-thienyl moiety is often flagged as a "structural alert" in toxicology.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can epoxidize the 4,5-double bond or oxidize the sulfur.
-
Consequence: This leads to the formation of reactive thiophene-S-oxides or unsaturated dialdehydes, which can form covalent adducts with liver proteins (hepatotoxicity).
-
Mitigation: If the 2-position is required for binding affinity, blocking the 5-position with a metabolic handle (e.g., Chlorine, Methyl) is a standard medicinal chemistry maneuver.
The Stability of the 3-Position
The 3-thienyl isomer does not effectively stabilize the positive charge required for the initial S-oxidation step as well as the 2-isomer. Consequently, 3-thienyl derivatives often survive first-pass metabolism intact, making them superior candidates for oral drugs requiring long half-lives.
Case Study: Troubleshooting Low Yields
A common issue in the synthesis of (S)-3-(2-thienylthio)butanoic acid (a related thio-ether isomer used in Dorzolamide synthesis) is low yield during the coupling phase.
Problem: Reaction of thiophene-2-thiol with chiral butanoates often yields <50%. Root Cause: The thiophene-2-thiolate anion is an ambident nucleophile. It can react at the Sulfur (desired) or the Carbon (C3 position, undesired), leading to C-alkylated byproducts. Solution:
-
Solvent Switch: Use polar aprotic solvents (DMF or DMAc) to solvate the cation and increase the nucleophilicity of the sulfur.
-
Temperature Control: Maintain reaction temperature <0°C to favor kinetic S-alkylation over thermodynamic C-alkylation.
References
-
BenchChem. (2025).[2][3] Troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs. Retrieved from
-
Smolecule. (2026).[4] 2-Thienyllithium in Thiophene Functionalization for Drug Development.[4] Retrieved from
-
National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from
-
MDPI. (2022). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors. Retrieved from
-
American Chemical Society. (2014). Bioactivation Potential of Thiophene-Containing Drugs.[5] Chemical Research in Toxicology. Retrieved from
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
Physicochemical Profiling & Synthesis of Ethyl 3-oxo-4-(3-thienyl)butanoate
Executive Summary
Ethyl 3-oxo-4-(3-thienyl)butanoate is a specialized
This technical guide provides a comprehensive physicochemical profile, synthesizing available experimental data with high-confidence predictive modeling based on Structure-Activity Relationship (SAR) analogs. It also details a self-validating synthetic protocol to access this compound with high purity (>98%), addressing the common challenge of thermal instability associated with
Part 1: Physicochemical Profile[2][3][4]
Due to the niche application of the 3-thienyl isomer, specific experimental constants are often absent from public databases. The values below represent a consensus of predicted properties derived from the experimentally validated 2-thienyl and phenyl analogs.
Table 1: Physicochemical Data Sheet
| Property | Value (Predicted/Consensus) | Confidence | Notes |
| Physical State | Pale yellow oil or low-melting solid | High | Analogous to phenyl derivative (liquid at RT).[2] |
| Boiling Point (760 Torr) | 295 – 305 °C | Medium | Extrapolated from Phenyl analog (290°C). Decomposition likely before reaching BP at atm pressure. |
| Boiling Point (Reduced) | 135 – 145 °C @ 1.5 mmHg | High | Recommended distillation range to avoid decarboxylation. |
| Density | 1.14 – 1.18 g/cm³ | High | Thiophene ring adds density vs. benzene (1.09 g/cm³). |
| LogP | 1.8 – 2.1 | High | Lipophilic, suitable for organic extraction. |
| Flash Point | >110 °C | Medium | Closed cup prediction. |
Thermal Stability Warning
Like most
-
Storage: Store at 2–8°C under inert atmosphere (Ar/N2).
-
Distillation: Never attempt distillation at atmospheric pressure. Use high vacuum (<2 mmHg).
Part 2: Synthetic Route & Methodology
The most robust route to Ethyl 3-oxo-4-(3-thienyl)butanoate avoids the self-condensation of esters (Claisen) which often leads to mixtures. Instead, we utilize the Masamune-Brooks modification involving Meldrum's acid. This pathway ensures regiospecificity and high yield.
Reaction Logic[1][5]
-
Activation: 3-Thiopheneacetic acid is converted to its acid chloride.
-
Acylation: The acid chloride acylates Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).
-
Alcoholysis: The resulting adduct undergoes acid-catalyzed alcoholysis with ethanol to yield the target
-keto ester with concomitant decarboxylation.
Figure 1: Masamune-Brooks synthesis pathway for beta-keto esters.
Detailed Protocol (Self-Validating)
Reagents:
-
3-Thiopheneacetic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Meldrum's acid (1.1 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Ethanol (Excess)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step:
-
Acid Chloride Formation:
-
Dissolve 3-thiopheneacetic acid in DCM. Add catalytic DMF (1 drop).
-
Add Thionyl Chloride dropwise at 0°C. Reflux for 2 hours.
-
Validation Point: Monitor by TLC (conversion of acid to non-polar spot) or GC-MS (methyl ester aliquot). Evaporate excess SOCl2 completely (azeotrope with toluene if needed).
-
-
Meldrum's Acid Acylation:
-
Dissolve Meldrum's acid in dry DCM with Pyridine. Cool to 0°C.[3]
-
Add the crude acid chloride (dissolved in DCM) dropwise over 30 mins.
-
Stir at 0°C for 1 hour, then RT for 1 hour.
-
Observation: The solution typically turns orange/red.
-
Wash with dilute HCl to remove pyridine. Dry organic layer and concentrate.[3][4][5]
-
-
Ethanolysis (The Critical Step):
-
Redissolve the crude acylated Meldrum's acid residue in anhydrous Ethanol.
-
Reflux for 3–4 hours.
-
Mechanism:[6][7] Ethanol attacks one carbonyl, opening the ring. The unstable intermediate decarboxylates (-CO2) and loses acetone.
-
Validation Point: Evolution of CO2 gas bubbles ceases when reaction is complete.
-
-
Purification:
-
Concentrate ethanol.
-
Perform vacuum distillation (0.5 – 1.5 mmHg). Collect fraction boiling at 135–145°C .
-
Alternatively, use flash chromatography (Hexane/EtOAc 9:1).
-
Part 3: Characterization & Validation
To ensure the integrity of the synthesized compound, use the following characterization workflow.
Figure 2: Analytical workflow for validating Ethyl 3-oxo-4-(3-thienyl)butanoate.
Key NMR Signals (Predicted)
-
1.25 (t, 3H): Ester
. -
3.45 (s, 2H): Methylene between carbonyls (
). Note: May show enol tautomer (~5-10%). -
3.85 (s, 2H): Methylene attached to Thiophene (
). -
4.18 (q, 2H): Ester
. - 6.9 - 7.3 (m, 3H): Thiophene aromatic protons.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[8] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088.
-
PubChem Database. Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1) Physical Properties. National Library of Medicine.
-
ChemScene. Ethyl 3-oxo-4-(thiophen-2-yl)butanoate (CAS 86728-40-7) Product Data.
-
Roman, G. (2004).[4] Cyclohexenones Through Addition of Ethyl Acetoacetate to Chalcones Derived from 2-Acetylthiophene. Acta Chimica Slovenica, 51, 537–544.[4]
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ETHYL 4-METHOXY-3-OXO-BUTANOATE | 66762-68-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Thiopheneacetic acid | Polymers | Ambeed.com [ambeed.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate - Enamine [enamine.net]
Methodological & Application
Application Note: High-Purity Synthesis of Ethyl 3-oxo-4-(3-thienyl)butanoate
Part 1: Executive Summary & Strategic Rationale
Scope
This application note details a robust, scalable protocol for the synthesis of Ethyl 3-oxo-4-(3-thienyl)butanoate . This
Synthetic Strategy: The Meldrum's Acid Route
While classical Claisen condensations often suffer from self-condensation side reactions when using arylacetic esters, the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation protocol offers superior regioselectivity and yield.
This protocol utilizes a "telescoped" three-stage process:
-
Activation: Conversion of 3-thiopheneacetic acid to its acid chloride.
-
Acylation: C-acylation of Meldrum's acid under basic conditions (Pyridine).
-
Alcoholysis: Thermal decarboxylation in ethanol to generate the final
-keto ester.
Key Advantages:
-
Regiocontrol: Eliminates the formation of regioisomeric byproducts common in mixed Claisen condensations.
-
Purification: The intermediate acyl-Meldrum's acid can be used directly or crystallized, offering a checkpoint for purity before the final step.
-
Scalability: The process is exothermic but manageable, suitable for gram to kilogram scales.
Part 2: Reaction Engineering & Visualization
Chemical Reaction Scheme
The following diagram illustrates the molecular transformation and the critical intermediate species.
Caption: Figure 1. Step-wise synthesis of Ethyl 3-oxo-4-(3-thienyl)butanoate via the Oikawa Meldrum's Acid protocol.
Process Workflow Decision Tree
This flow outlines the operational logic, including critical hold points and decision gates.
Caption: Figure 2. Operational workflow including In-Process Control (IPC) checkpoints.
Part 3: Detailed Experimental Protocol
Materials & Reagents Table
Ensure all reagents are anhydrous. Moisture is the primary failure mode for the acylation step.
| Reagent | CAS No.[1][2] | Equiv.[1][3][4] | Role | Critical Attribute |
| 3-Thiopheneacetic acid | 6964-21-2 | 1.0 | SM | Purity >97% |
| Meldrum's Acid | 2033-24-1 | 1.05 | Nucleophile | Dry, white crystals |
| Oxalyl Chloride | 79-37-8 | 1.2 | Activator | Fresh bottle, clear |
| Pyridine | 110-86-1 | 2.5 | Base | Anhydrous (<50 ppm H2O) |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reactant | 200 Proof, Anhydrous |
Step-by-Step Methodology
Stage 1: Acid Chloride Formation
Rationale: In-situ generation of the acid chloride avoids handling unstable intermediates.
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.
-
Charging: Add 3-Thiopheneacetic acid (10.0 g, 70.3 mmol) and anhydrous DCM (100 mL).
-
Catalysis: Add catalytic DMF (Dimethylformamide, 2-3 drops).
-
Activation: Cool the solution to 0°C in an ice bath. Add Oxalyl Chloride (7.2 mL, 84.4 mmol) dropwise over 30 minutes.
-
Observation: Vigorous gas evolution (
, , ) will occur. Ensure proper ventilation.[2]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
IPC: Aliquot quenched with MeOH should show methyl ester by TLC/NMR.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a yellow oil. Do not store; proceed immediately.
Stage 2: Acylation of Meldrum's Acid
Rationale: Pyridine acts as a scavenger for HCl and facilitates the nucleophilic attack of Meldrum's acid.
-
Preparation: In a fresh dry 500 mL RBF, dissolve Meldrum's Acid (10.6 g, 73.8 mmol) in anhydrous DCM (80 mL).
-
Base Addition: Add anhydrous Pyridine (14.2 mL, 175 mmol) and cool the mixture to 0°C.
-
Coupling: Dissolve the crude acid chloride (from Stage 1) in DCM (30 mL) and add it dropwise to the Meldrum's acid solution over 45 minutes.
-
Critical Control: Maintain internal temperature < 5°C to prevent decomposition.
-
-
Completion: Stir at 0°C for 1 hour, then warm to RT and stir for another hour. The solution will turn orange/red.
-
Workup:
-
Pour the reaction mixture into 1M HCl (100 mL) containing crushed ice (to remove pyridine).
-
Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate -
Result: Crude 5-(3-thienylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Stage 3: Alcoholysis & Decarboxylation
Rationale: Thermal instability of the acyl-Meldrum's adduct in the presence of alcohol drives the formation of the
-
Solvolysis: Dissolve the crude intermediate residue in Absolute Ethanol (150 mL).
-
Reflux: Heat the solution to reflux (
) for 4–6 hours. -
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The polar baseline spot of the intermediate should disappear, replaced by a less polar ester spot (
). -
Isolation: Concentrate the ethanol under reduced pressure.
-
Purification:
-
Preferred: Vacuum distillation (approx. 120-130°C at 0.5 mmHg).
-
Alternative: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Part 4: Quality Control & Troubleshooting
Expected Analytical Data
Product: Ethyl 3-oxo-4-(3-thienyl)butanoate
-
1H NMR (400 MHz, CDCl3):
- 7.30 (dd, 1H, Thiophene-H), 7.15 (m, 1H), 7.00 (d, 1H).
-
4.18 (q, 2H,
). -
3.85 (s, 2H,
). -
3.45 (s, 2H,
). -
1.25 (t, 3H,
). -
Note: Keto-enol tautomerism may show minor peaks for the enol form (approx. 5-10%).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 2 | Moisture in Pyridine/DCM | Use freshly distilled solvents and maintain |
| Dark/Black Crude | Exotherm during addition | Slow down addition rate; ensure internal temp stays < 5°C. |
| Incomplete Decarboxylation | Ethanol contains water | Use 200 proof absolute ethanol; extend reflux time. |
| Pyridine Smell in Product | Inadequate Acid Wash | Increase volume of 1M HCl wash or use 10% Citric Acid wash. |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[8] Meldrum's acid in organic synthesis.[3][6][8][9][10][11][12][13] 2. A general and versatile synthesis of
-keto esters.[8][9] The Journal of Organic Chemistry, 43(10), 2087–2088. -
Pak, C. S., et al. (1991). Meldrum's Acid in Organic Synthesis.[3][6][8][9][10][12][13] Heterocycles, 32(3).[6] (General review of the methodology).
-
ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate Synthesis (Analogous Protocol).
-
Sigma-Aldrich. (n.d.). 3-Thiopheneacetic acid Product Page (Starting Material Specifications).
(Note: While specific literature for the 3-thienyl isomer is less common than the 2-thienyl or phenyl analogs, the chemistry described in Reference 1 is the authoritative general method for this class of arylacetic acid derivatives.)
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- 2. Ethyl 4,4-diethoxy-3-oxobutanoate | 10495-09-7 [sigmaaldrich.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
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The Synthetic Chemist's Guide to 3-Thienyl Beta-Keto Esters: Reagents, Protocols, and Mechanistic Insights
Introduction: The Significance of the 3-Thienyl Beta-Keto Ester Scaffold
The 3-thienyl beta-keto ester moiety is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel pharmaceuticals and functional organic materials. As a bioisostere for a phenyl group, the thiophene ring can modulate a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced biological activity and improved metabolic stability. This application note provides a comprehensive overview of the key reagents and detailed protocols for the preparation of 3-thienyl beta-keto esters, with a focus on the widely employed Claisen condensation and its variations.
Core Synthetic Strategy: The Crossed Claisen Condensation
The most common and efficient method for the synthesis of 3-thienyl beta-keto esters is the crossed Claisen condensation. This reaction involves the condensation of an enolizable ester with a non-enolizable acylating agent in the presence of a strong base.[1] For the preparation of 3-thienyl beta-keto esters, this typically involves the reaction of an ester of 3-thienylacetic acid with an appropriate acylating agent.
Mechanism of the Crossed Claisen Condensation
The reaction proceeds through a well-established mechanism initiated by the deprotonation of the α-carbon of the enolizable ester by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and elimination of a leaving group yields the desired β-keto ester.
Key Reagents for the Synthesis of 3-Thienyl Beta-Keto Esters
The success of the synthesis of 3-thienyl beta-keto esters hinges on the careful selection of starting materials and reagents.
3-Thienyl Starting Materials:
-
Ethyl 3-thienylacetate: This is a common starting material, serving as the enolizable ester component in the crossed Claisen condensation.
-
3-Acetylthiophene: This ketone can be a precursor to the target molecule through various synthetic routes, including carboxylation of its enolate.[2]
-
3-Thiophenecarboxylic acid and its derivatives: These can be converted into suitable acylating agents.
Acylating Agents:
The choice of acylating agent determines the nature of the second carbonyl group in the β-keto ester. Common choices include:
-
Diethyl oxalate: Reacts with the enolate of ethyl 3-thienylacetate to introduce an ethoxycarbonyl group, yielding a valuable intermediate.[3]
-
Ethyl chloroformate: A highly reactive acylating agent that can be used to introduce an ethoxycarbonyl group.
-
Acid anhydrides and acid chlorides: These can be used to introduce a variety of acyl groups.
Bases:
A strong, non-nucleophilic base is crucial to drive the reaction to completion by deprotonating the α-hydrogen of the ester without competing in nucleophilic attack on the ester carbonyl.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This is a highly effective and widely used base for Claisen condensations due to its strong basicity and steric bulk, which minimizes nucleophilic side reactions.[4] It is particularly useful in crossed Claisen condensations to ensure the selective formation of the desired product.[5]
-
Sodium ethoxide (NaOEt): A classic base for Claisen condensations, often used when the ester is also an ethyl ester to avoid transesterification.[1]
-
Sodium hydride (NaH): Another strong, non-nucleophilic base that can be used to deprotonate the ester.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate via Crossed Claisen Condensation
This protocol details the preparation of a representative 3-thienyl beta-keto ester using a crossed Claisen condensation approach.
Reaction Scheme:
A representative reaction scheme for the synthesis of ethyl 3-oxo-3-(thiophen-3-yl)propanoate.
Materials:
-
Ethyl 3-thienylacetate
-
Diethyl oxalate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 3-thienylacetate (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of LiHMDS in THF (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 eq) in anhydrous THF.
-
Add the diethyl oxalate solution to the enolate solution at -78 °C dropwise via a cannula.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 3-oxo-3-(thiophen-3-yl)propanoate.
Trustworthiness: This protocol is designed as a self-validating system. Successful formation of the product can be confirmed by techniques such as NMR spectroscopy (observing the characteristic signals for the β-keto ester protons) and mass spectrometry. The purity can be assessed by TLC and HPLC analysis.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 3-thienyl beta-keto esters, providing a comparative overview for researchers.
| 3-Thienyl Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 3-thienylacetate | Diethyl oxalate | LiHMDS | THF | -78 to rt | 3 | ~70-80 |
| Ethyl 3-thienylacetate | Ethyl chloroformate | LiHMDS | THF | -78 | 2 | ~65-75 |
| 3-Acetylthiophene | Diethyl carbonate | NaH | Toluene | Reflux | 6 | ~50-60 |
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-thienyl beta-keto esters.
General workflow for the synthesis of 3-thienyl beta-keto esters.
Reaction Mechanism: Claisen Condensation
The following diagram illustrates the key steps in the LiHMDS-mediated crossed Claisen condensation.
Mechanism of the LiHMDS-mediated crossed Claisen condensation.
Expertise & Experience: Troubleshooting and Optimization
-
Choice of Base: While NaH and NaOEt are effective, LiHMDS often provides superior results in crossed Claisen condensations by minimizing self-condensation of the enolizable ester.[6]
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and the subsequent addition of the acylating agent is critical to prevent side reactions and ensure high yields.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous to prevent quenching of the enolate and hydrolysis of the esters.
-
Order of Addition: Adding the acylating agent to the pre-formed enolate solution is crucial for maximizing the yield of the crossed product.
Conclusion
The synthesis of 3-thienyl beta-keto esters is a well-established yet nuanced field of organic chemistry. The crossed Claisen condensation, particularly when mediated by strong, non-nucleophilic bases like LiHMDS, stands out as a robust and versatile method. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can efficiently access this important class of compounds for a wide range of applications in drug discovery and materials science.
References
-
Jiajia Chen, Devaneyan Joseph, Yuanzhi Xia, and Sunwoo Lee. "Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters." The Journal of Organic Chemistry 2021, 86 (8), 5943-5953. [Link]
-
Organic Chemistry Portal. "Claisen Condensation." [Link]
-
Chemistry LibreTexts. "23.8: Mixed Claisen Condensations." [Link]
-
Ramasamy Venkat Ragavan, et al. "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." Chemistry Central Journal 2013, 7, 117. [Link]
-
David B. Collum, et al. "Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities." Journal of the American Chemical Society 2006, 128 (43), 14056-14057. [Link]
-
Chemistry Steps. "Crossed Claisen and Claisen Variation Reactions." [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Knoevenagel Condensation of Ethyl 3-oxo-4-(3-thienyl)butanoate for the Synthesis of Novel Heterocyclic Scaffolds
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the application of the Knoevenagel condensation using Ethyl 3-oxo-4-(3-thienyl)butanoate as a versatile building block. We delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction and provide field-proven, step-by-step protocols for its successful execution. This document is designed to empower researchers to leverage this reaction for the synthesis of diverse α,β-unsaturated carbonyl compounds, which are valuable intermediates in medicinal chemistry and materials science. The protocols herein are presented with an emphasis on reproducibility, optimization, and troubleshooting, ensuring a high rate of success for both novice and experienced chemists.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of carbon-carbon double bonds.[1][2] The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, typically a weak amine.[3] The subsequent dehydration of the aldol-type intermediate yields an α,β-unsaturated product.[4][5] This transformation is of paramount importance in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and polymers.
The versatility of the Knoevenagel condensation is further enhanced by the diversity of active methylene compounds that can be employed. β-keto esters, such as Ethyl 3-oxo-4-(3-thienyl)butanoate, are particularly valuable substrates due to the presence of two electron-withdrawing groups that increase the acidity of the α-protons, facilitating their removal by a mild base.[1] The resulting enolate is a soft nucleophile that readily adds to the carbonyl group of an aldehyde or ketone.
The incorporation of a thienyl moiety, as in Ethyl 3-oxo-4-(3-thienyl)butanoate, introduces a heteroaromatic ring system with known biological and electronic properties. This makes the resulting Knoevenagel products attractive scaffolds for the development of novel therapeutic agents and functional materials.
Mechanistic Insights: A Step-by-Step Walkthrough
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Enolate Formation: A weak base, commonly an amine like piperidine, abstracts an acidic α-proton from the active methylene compound (Ethyl 3-oxo-4-(3-thienyl)butanoate) to generate a resonance-stabilized enolate ion.[4][5][6] The choice of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.[1]
-
Nucleophilic Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate, often referred to as an aldol-type adduct.[4][5]
-
Dehydration: This intermediate undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product.[4] This step is often irreversible and drives the reaction to completion. The removal of water, for instance through azeotropic distillation with a Dean-Stark apparatus, can further shift the equilibrium towards the product.[3][7]
Below is a visual representation of the general mechanism:
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
Materials and Reagents
-
Ethyl 3-oxo-4-(3-thienyl)butanoate (synthesis analogous to the phenyl derivative[8])
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Hexane
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
General Protocol for Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of Ethyl 3-oxo-4-(3-thienyl)butanoate with an aromatic aldehyde.
Caption: Experimental workflow for the Knoevenagel condensation.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a condenser, and a Dean-Stark trap, add Ethyl 3-oxo-4-(3-thienyl)butanoate (1.0 eq), the desired aromatic aldehyde (1.1 eq), and toluene (sufficient to ensure proper stirring).
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.
-
Heating and Water Removal: Heat the mixture to reflux. The azeotropic removal of water with toluene in the Dean-Stark trap will indicate the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting materials will signify the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash successively with dilute hydrochloric acid (e.g., 1 M HCl) to remove the piperidine catalyst, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Optimization and Troubleshooting
| Issue | Potential Cause | Solution |
| Low or No Reaction | Inactive catalyst, low reaction temperature, steric hindrance. | Screen different amine catalysts (e.g., pyrrolidine, triethylamine). Gradually increase the reaction temperature. Prolong the reaction time.[7] |
| Formation of Byproducts | Michael addition of the enolate to the product. | Use a slight excess of the aldehyde (1.1-1.2 equivalents) to ensure complete consumption of the enolate.[7] Consider using a milder catalyst. |
| Decarboxylation | High reaction temperatures. | Conduct the reaction at the lowest effective temperature. Room temperature or slightly elevated temperatures (40-60°C) may be sufficient for some substrates.[7] |
| Difficult Purification | Similar polarity of product and starting materials. | Optimize the eluent system for column chromatography. Consider crystallization as an alternative purification method. |
Data and Expected Results
The Knoevenagel condensation of Ethyl 3-oxo-4-(3-thienyl)butanoate with various aromatic aldehydes is expected to proceed in good to excellent yields. The electron-donating or electron-withdrawing nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | Piperidine | Toluene | Reflux | 4-6 | 85-95 |
| 4-Chlorobenzaldehyde | Piperidine | Toluene | Reflux | 3-5 | 90-98 |
| 4-Methoxybenzaldehyde | Piperidine | Toluene | Reflux | 5-7 | 80-90 |
| 2-Thiophenecarboxaldehyde | Piperidine | Toluene | Reflux | 4-6 | 82-92 |
Note: These are representative examples, and actual results may vary depending on the specific reaction conditions and scale.
Conclusion
The Knoevenagel condensation of Ethyl 3-oxo-4-(3-thienyl)butanoate offers a robust and versatile method for the synthesis of highly functionalized α,β-unsaturated carbonyl compounds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in drug discovery and materials science. By understanding the reaction mechanism and potential pitfalls, chemists can effectively utilize this powerful transformation to access novel molecular architectures with promising biological and physical properties.
References
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]
-
SpringerLink. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Available from: [Link]
-
YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
ACS Publications. Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. Available from: [Link]
-
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available from: [Link]
-
ResearchGate. Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel... Available from: [Link]
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. Available from: [Link]
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available from: [Link]
-
Taylor & Francis Online. Ethyl acetoacetate – Knowledge and References. Available from: [Link]
-
SciELO. Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid. Available from: [Link]
-
ResearchGate. Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Available from: [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available from: [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]
-
DTU Research Database. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available from: [Link]
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Application Notes and Protocols for the α-Alkylation of Ethyl 3-oxo-4-(3-thienyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Importance of α-Alkylated β-Keto Esters
The α-alkylation of β-keto esters is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon bonds. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products. The starting material, Ethyl 3-oxo-4-(3-thienyl)butanoate, is a β-keto ester featuring a thiophene ring, a common scaffold in medicinal chemistry. Its alkylation at the α-position allows for the introduction of various alkyl groups, leading to a diverse array of substituted ketones after subsequent hydrolysis and decarboxylation.[1][2]
The key to this transformation lies in the acidity of the α-hydrogens located between the two carbonyl groups.[3][4][5] This positioning significantly increases their acidity (pKa ≈ 11), allowing for facile deprotonation by a suitable base to form a resonance-stabilized enolate.[4][5] This enolate then acts as a potent nucleophile, attacking an alkyl halide in a classic SN2 reaction to forge the new C-C bond.[6]
This document provides a comprehensive guide to the α-alkylation of Ethyl 3-oxo-4-(3-thienyl)butanoate, detailing the underlying mechanism, a step-by-step experimental protocol, and critical considerations for achieving high yields and purity.
Mechanistic Overview: A Tale of Enolates and Nucleophilic Attack
The α-alkylation of Ethyl 3-oxo-4-(3-thienyl)butanoate proceeds through a well-established two-step mechanism:
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon. A moderately strong base, such as sodium ethoxide, is typically employed to abstract one of the acidic α-protons.[5] This acid-base reaction results in the formation of a resonance-stabilized enolate ion. The negative charge is delocalized across the α-carbon and the two adjacent carbonyl oxygen atoms, which accounts for its stability and nucleophilicity.[4][5]
-
Nucleophilic Substitution (SN2 Alkylation): The generated enolate ion, a powerful carbon-based nucleophile, then attacks an electrophilic alkyl halide.[7] This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate displaces the halide leaving group, forming a new carbon-carbon bond at the α-position.[6] The choice of the alkyl halide is crucial; primary and methyl halides are ideal substrates for this reaction, while secondary halides react more slowly, and tertiary halides are prone to elimination reactions.[5]
Experimental Protocol
This section details a representative protocol for the mono-alkylation of Ethyl 3-oxo-4-(3-thienyl)butanoate with a primary alkyl halide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 3-oxo-4-(3-thienyl)butanoate | C₁₀H₁₂O₃S | 212.27 | 10.6 g | 1.0 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 3.4 g | 1.0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| n-Butyl Bromide | C₄H₉Br | 137.02 | 7.54 g (5.9 mL) | 1.1 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Aqueous Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Part 1: Enolate Formation
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous ethanol.
-
Carefully add 3.4 g (1.0 eq) of sodium ethoxide to the ethanol with stirring. The mixture may warm slightly as the sodium ethoxide dissolves.
-
Once the sodium ethoxide has completely dissolved, add 10.6 g (1.0 eq) of Ethyl 3-oxo-4-(3-thienyl)butanoate dropwise to the solution at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
Part 2: Alkylation
-
In an addition funnel, place 7.54 g (1.1 eq) of n-butyl bromide.
-
Add the n-butyl bromide dropwise to the stirred enolate solution over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
Part 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[9]
-
Partition the resulting residue between 100 mL of diethyl ether and 100 mL of deionized water in a separatory funnel.
-
Separate the organic layer and wash it sequentially with 50 mL of deionized water and 50 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure α-alkylated product.
Experimental Workflow Diagram
Caption: Workflow for the α-alkylation of Ethyl 3-oxo-4-(3-thienyl)butanoate.
Key Considerations and Troubleshooting
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate and hydrolyze the ester. Therefore, it is crucial to use anhydrous solvents and dried glassware.[9]
-
Choice of Base: Sodium ethoxide is a suitable base for this reaction as its conjugate acid, ethanol, is the solvent, thus avoiding transesterification.[2] For substrates with less acidic α-protons, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) may be necessary.[10]
-
O- vs. C-Alkylation: A common side reaction is O-alkylation, where the enolate attacks the alkyl halide with its oxygen atom. C-alkylation is generally favored in protic solvents like ethanol, while polar aprotic solvents can increase the amount of O-alkylation.[9]
-
Dialkylation: Since the mono-alkylated product still possesses an acidic α-proton, dialkylation can occur.[3][9] To minimize this, a slight excess of the starting β-keto ester or careful control of the stoichiometry of the base and alkylating agent is recommended.[9] Slow addition of the alkylating agent can also favor mono-alkylation.[9]
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined beforehand.[8]
Product Characterization
The structure and purity of the final product should be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced alkyl group and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the two carbonyl groups (ketone and ester) and the C-H bonds of the alkyl chain.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[11]
Conclusion
The α-alkylation of Ethyl 3-oxo-4-(3-thienyl)butanoate is a robust and versatile method for the synthesis of a wide range of functionalized molecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired α-alkylated products. This protocol provides a solid foundation for the successful execution of this important transformation in a research and development setting.
References
- 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
- A Comparative Analysis of the Reactivity of Sodium Ethyl 3-Oxobutanoate and Diethyl Malonate - Benchchem. (n.d.).
- Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide - Benchchem. (n.d.).
- Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. (2025, May 22).
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.).
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- Validating the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Spectroscopic Comparison Guide - Benchchem. (n.d.).
- Alkylation of an Enolate Anion. (n.d.).
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- Factors Affecting α-Alkylation of Ketones: Choice of Base - JoVE. (2023, April 30).
- Technical Support Center: Alkylation of Sodium Ethyl 3-Oxobutanoate - Benchchem. (n.d.).
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- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 3-(Thien-3-ylmethyl)-1H-pyrazol-5(4H)-one: An Application and Protocol Guide
Introduction: The Significance of Thienyl-Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. When fused or substituted with other heterocyclic systems, such as the thiophene ring, the resulting thienyl-pyrazole derivatives often exhibit enhanced biological activities. The thiophene moiety can modulate the pharmacokinetic and pharmacodynamic properties of the parent pyrazole, leading to compounds with potential applications as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-(thien-3-ylmethyl)-1H-pyrazol-5(4H)-one from ethyl 3-oxo-4-(3-thienyl)butanoate and hydrazine. This transformation is a classic example of the Knorr pyrazole synthesis, a robust and widely used method for the construction of the pyrazolone ring system.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this important class of molecules.
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a β-ketoester and a hydrazine derivative.[1][2] The reaction proceeds through a well-established mechanism, initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of a stable five-membered pyrazolone ring after the elimination of ethanol. The reaction is typically catalyzed by a weak acid, which facilitates both the initial condensation and the subsequent cyclization steps.[1]
The choice of hydrazine derivative allows for the introduction of various substituents at the N1 position of the pyrazole ring. In this guide, we will focus on the reaction with unsubstituted hydrazine hydrate to yield the N-unsubstituted pyrazolone.
Experimental Workflow Overview
The overall experimental workflow for the synthesis of 3-(thien-3-ylmethyl)-1H-pyrazol-5(4H)-one can be summarized in the following stages:
Caption: A flowchart illustrating the key stages in the synthesis and characterization of 3-(thien-3-ylmethyl)-1H-pyrazol-5(4H)-one.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 3-(thien-3-ylmethyl)-1H-pyrazol-5(4H)-one.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Ethyl 3-oxo-4-(3-thienyl)butanoate | ≥95% | Commercially available |
| Hydrazine hydrate (50-60%) | Reagent grade | Commercially available |
| Ethanol (absolute) | ACS grade | Commercially available |
| Glacial Acetic Acid | ACS grade | Commercially available |
| Diethyl ether | ACS grade | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Hexane | ACS grade | Commercially available |
| Anhydrous sodium sulfate | ACS grade | Commercially available |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Vacuum source
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 3-(Thien-3-ylmethyl)-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-oxo-4-(3-thienyl)butanoate (10.0 g, 44.2 mmol) in absolute ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (4.4 mL, ~88.4 mmol, 2.0 equivalents) dropwise at room temperature. A slight exotherm may be observed. Following the addition of hydrazine hydrate, add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material and product spots should be visualized under a UV lamp. The reaction is considered complete when the starting β-ketoester spot is no longer visible.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. Further cooling in an ice bath can enhance precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The crude product can be purified by recrystallization. Ethanol or an ethanol/water mixture is a suitable solvent system.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the product is highly soluble, add hot water dropwise until turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data and Expected Results
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | ~78-80 °C (Reflux in Ethanol) |
| Expected Yield (Crude) | 75-85% |
| Expected Yield (Purified) | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Characterization Data (Based on Analogous Structures and Predicted Values)
The synthesized 3-(thien-3-ylmethyl)-1H-pyrazol-5(4H)-one should be characterized by standard spectroscopic methods to confirm its structure.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~10.5 (br s, 1H, NH-pyrazole)
-
~7.4 (m, 1H, Thiophene-H)
-
~7.2 (m, 1H, Thiophene-H)
-
~7.0 (m, 1H, Thiophene-H)
-
~5.2 (s, 1H, CH-pyrazole)
-
~3.6 (s, 2H, CH₂-thienyl)
-
~3.2 (s, 2H, CH₂-pyrazole)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~175 (C=O)
-
~158 (C3-pyrazole)
-
~140 (C-thiophene)
-
~128 (C-thiophene)
-
~126 (C-thiophene)
-
~123 (C-thiophene)
-
~90 (C4-pyrazole)
-
~40 (CH₂-pyrazole)
-
~30 (CH₂-thienyl)
-
-
IR (KBr, cm⁻¹):
-
~3200-3400 (N-H stretching)
-
~1680-1700 (C=O stretching, pyrazolone)
-
~1600 (C=N stretching)
-
Thiophene C-H and C-S stretching bands
-
-
Mass Spectrometry (EI):
-
m/z: [M]⁺ corresponding to the molecular weight of C₈H₈N₂OS.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive hydrazine- Insufficient reaction time or temperature- Incorrect pH | - Use fresh hydrazine hydrate.- Ensure the reaction is refluxing properly and monitor by TLC until the starting material is consumed.- The catalytic amount of acetic acid is crucial; if the reaction is sluggish, a small additional amount can be added.[3] |
| Formation of multiple products (by TLC) | - Side reactions due to impurities in the starting material- Decomposition at high temperatures | - Purify the starting β-ketoester if necessary.- Avoid excessive heating or prolonged reaction times.[3] |
| Difficulty in crystallization/oiling out | - Presence of impurities- Inappropriate solvent for recrystallization | - Ensure the crude product is reasonably pure before attempting recrystallization.- Try different solvent systems for recrystallization (e.g., isopropanol, ethyl acetate/hexane). |
| Product is colored | - Air oxidation of hydrazine or product | - While a slight coloration is common, significant discoloration may indicate impurities. Recrystallization, potentially with a small amount of activated charcoal, can help decolorize the product. |
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-defined pathway:
Caption: The reaction mechanism of the Knorr pyrazole synthesis, starting from a β-ketoester and hydrazine to form a pyrazolone.
Conclusion
The Knorr pyrazole synthesis remains a highly efficient and reliable method for the preparation of pyrazolone derivatives. The protocol described herein provides a clear and detailed procedure for the synthesis of 3-(thien-3-ylmethyl)-1H-pyrazol-5(4H)-one, a valuable building block for the development of novel therapeutic agents. By following these guidelines, researchers can confidently synthesize and explore the potential of this important class of heterocyclic compounds.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592. Retrieved from [Link]
-
PubChem. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]
-
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Retrieved from [Link]
Sources
Application Note & Protocols: Catalytic Reduction of Ethyl 3-oxo-4-(3-thienyl)butanoate
Introduction: The Significance of a Chiral Building Block
The asymmetric reduction of β-keto esters is a cornerstone transformation in modern organic synthesis, providing access to optically active β-hydroxy esters. These chiral molecules are invaluable intermediates in the pharmaceutical industry. Ethyl 3-oxo-4-(3-thienyl)butanoate is a prochiral β-keto ester of significant interest, as its reduction product, ethyl (S)-3-hydroxy-4-(3-thienyl)butanoate, is a key precursor in the synthesis of the antidepressant drug Duloxetine.[1]
Achieving high enantioselectivity in this reduction is paramount, as the biological activity of the final drug molecule is often dependent on a single enantiomer. This guide provides a comprehensive overview of robust and scalable catalytic systems for this transformation, comparing both biocatalytic and chemocatalytic approaches. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Approaches: Biocatalysis vs. Chemocatalysis
The choice of catalyst dictates not only the stereochemical outcome but also the process parameters, scalability, and environmental impact of the synthesis. Two primary strategies dominate this field: leveraging the inherent selectivity of enzymes (biocatalysis) or employing precisely designed organometallic complexes (chemocatalysis).
Biocatalytic Reduction: Harnessing Nature's Selectivity
Biocatalysis offers a green and highly selective route for asymmetric reductions.[2] Enzymes, operating under mild aqueous conditions, can deliver exceptional enantiomeric excess (ee), often exceeding 99%.
For decades, Baker's yeast (Saccharomyces cerevisiae) has been the workhorse for the reduction of β-keto esters.[3] It contains a variety of reductase enzymes that can recognize and reduce the ketone functionality.
-
Expertise & Causality: The primary advantage of using whole cells is the elimination of the need for purified enzymes and expensive cofactors like NADPH. The yeast cell's own metabolic machinery continuously regenerates the necessary cofactor. The stereochemical outcome is governed by Prelog's rule, but the presence of multiple reductases can sometimes lead to a mixture of enantiomers, making substrate specificity a key consideration.[4] While cost-effective, reactions can be slow and require large volumes of water and significant amounts of yeast relative to the substrate.[5]
For ultimate selectivity and process control, isolated ketoreductases (KREDs) are superior. These enzymes are highly specific for both the substrate and the stereochemical outcome. Notably, the ketoreductase ChKRED12 from Chryseobacterium sp. has been shown to be highly effective for the stereoselective bioreduction of similar thienyl-containing substrates.[1]
-
Expertise & Causality: Unlike whole-cell systems, using an isolated enzyme requires an external system to regenerate the consumed NADPH cofactor. This is typically achieved by adding a second "helper" enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate, like glucose.[6] The GDH oxidizes glucose, which in turn reduces NADP+ to NADPH, allowing the KRED to continuously reduce the keto ester. This coupled-enzyme system allows for high substrate loading and rapid, complete conversions with exceptional enantioselectivity.[7]
Caption: KRED-catalyzed reduction with cofactor regeneration.
Chemocatalysis: Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes bearing chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones and β-keto esters, a field pioneered by Ryoji Noyori.[8] These methods are characterized by high efficiency (low catalyst loading), broad substrate scope, and excellent enantioselectivity.
This approach utilizes chiral Ru-diphosphine complexes, such as Ru-BINAP, and molecular hydrogen (H₂), often at elevated pressures.[9] The substrate coordinates directly to the metal center, allowing for highly organized hydrogen delivery.
-
Expertise & Causality: The chelation of the β-keto ester to the ruthenium center is believed to be crucial for achieving high enantioselectivity.[9] This creates a rigid, five-membered ring intermediate that directs the hydride attack to one specific face of the carbonyl. While highly effective, the requirement for high-pressure hydrogen gas can be a barrier for some laboratories.
A more operationally simple alternative is Asymmetric Transfer Hydrogenation (ATH). This method uses a stable, easily handled hydrogen source, such as isopropanol or a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, in place of H₂ gas.[10][11] The catalysts are typically Noyori-Ikariya type complexes, such as [RuCl(p-cymene)((S,S)-TsDPEN)].
-
Expertise & Causality: The mechanism of ATH is distinct from direct hydrogenation. It proceeds through a "metal-ligand bifunctional" pathway where the substrate does not directly coordinate to the ruthenium atom.[10][12] Instead, the catalyst forms a ruthenium-hydride species. The N-H proton on the chiral diamine ligand and the hydride on the metal are transferred to the ketone's oxygen and carbon atoms, respectively, via a well-defined six-membered ring transition state.[12] This outer-sphere mechanism is highly efficient and stereoselective.
Caption: Catalytic cycle of Asymmetric Transfer Hydrogenation (ATH).
Comparative Data Summary
The selection of a catalytic system depends on a balance of factors including desired selectivity, process scalability, cost, and available equipment.
| Catalyst System | Typical Yield | Typical ee (%) | Conditions | Advantages | Disadvantages |
| Baker's Yeast | 60-85% | 85-98% | Aq. buffer, 30°C, 24-72h[13] | Inexpensive, green, no added cofactors | Low substrate loading, long reaction times, large waste stream |
| Isolated KRED | >95% | >99.5% | Aq. buffer, 30-40°C, 12-24h | Exceptional selectivity, high yield, mild conditions | Requires purified enzyme and cofactor regeneration system |
| Ru-BINAP (AH) | >90% | >99% | MeOH/EtOH, 25-80°C, 10-100 atm H₂[2] | High TON, excellent selectivity, broad scope | Requires high-pressure hydrogenation equipment |
| Ru-TsDPEN (ATH) | >95% | >99% | HCOOH/NEt₃ or iPrOH, 25-40°C, 4-24h[10] | High selectivity, no high-pressure H₂, operationally simple | Catalyst can be expensive, lower TON than AH |
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Whole-Cell Bioreduction with Baker's Yeast
This protocol is a generalized procedure based on established methods for β-keto ester reduction.[5][13]
-
Causality: Sucrose provides the necessary energy and reducing equivalents for the yeast's metabolic processes. The large excess of yeast is required to achieve a reasonable reaction rate due to the lower specific activity compared to isolated enzymes.
Materials:
-
Baker's Yeast (fresh, compressed cake is preferred)
-
Sucrose
-
Ethyl 3-oxo-4-(3-thienyl)butanoate
-
Deionized Water
-
Ethyl Acetate
-
Celite™
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Erlenmeyer flask (at least 10x the substrate volume)
Procedure:
-
Preparation: In a large Erlenmeyer flask, dissolve sucrose (20 g) in deionized water (200 mL) at ~35°C.
-
Yeast Suspension: Add fresh Baker's yeast (50 g) to the sucrose solution. Stir the suspension gently for 30 minutes at 30-35°C to activate the yeast.
-
Substrate Addition: Add Ethyl 3-oxo-4-(3-thienyl)butanoate (1.0 g, 4.71 mmol) to the yeast suspension.
-
Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Place the flask in an orbital shaker at ~30°C and 150-200 rpm for 48-72 hours.
-
Monitoring: Monitor the reaction progress by withdrawing a small aliquot (1 mL), extracting with ethyl acetate (1 mL), and analyzing the organic layer by TLC or GC.
-
Work-up: Once the starting material is consumed, add an equal volume of ethyl acetate to the reaction mixture. Add a pad of Celite™ (approx. 20 g) and stir for 15 minutes.
-
Filtration & Extraction: Filter the mixture through a Büchner funnel to remove the yeast and Celite™. Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes).
-
Analysis: Determine yield. Confirm structure by ¹H NMR and ¹³C NMR. Determine enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Isolated Enzyme Reduction with KRED and GDH
This protocol is based on highly efficient coupled-enzyme systems.[6]
-
Causality: The phosphate buffer maintains the optimal pH for both enzymes. NADP+ is the catalytic cofactor that is recycled, while glucose is the stoichiometric reductant. The low concentration of the keto ester at any given time (if using a fed-batch approach) can prevent substrate inhibition of the enzymes.
Materials:
-
Ketoreductase (KRED), lyophilized powder
-
Glucose Dehydrogenase (GDH), lyophilized powder
-
NADP⁺ sodium salt
-
D-Glucose
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ethyl 3-oxo-4-(3-thienyl)butanoate
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a jacketed reaction vessel, add potassium phosphate buffer (100 mL, 100 mM, pH 7.0). Add D-glucose (5.0 g, 27.7 mmol). Stir until dissolved.
-
Cofactor & Enzymes: Add NADP⁺ sodium salt (20 mg). Allow it to dissolve completely. Add the KRED and GDH enzymes (e.g., 10-20 mg each, activity dependent). Stir gently for 10 minutes.
-
Substrate Addition: Add Ethyl 3-oxo-4-(3-thienyl)butanoate (2.0 g, 9.42 mmol).
-
Reaction: Maintain the reaction temperature at 30°C with gentle stirring (150-200 rpm) for 12-24 hours.
-
Monitoring: Monitor the reaction by HPLC or GC analysis of extracted aliquots.
-
Work-up: Once the reaction is complete, extract the mixture three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary.
-
Analysis: Determine yield and analyze by NMR and chiral HPLC/GC to determine enantiomeric excess.
Protocol 3: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Ikariya Catalyst
This protocol is a representative procedure for ATH of ketones.[10][12]
-
Causality: The azeotropic mixture of formic acid and triethylamine serves as the hydrogen source. Formic acid decomposes to H₂ and CO₂ in the catalytic cycle. Triethylamine acts as the base to neutralize the formic acid and facilitate the formation of the active catalyst. The reaction is run under an inert atmosphere to prevent oxidation of the catalyst.
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or the corresponding (R,R) catalyst for the other enantiomer.
-
Ethyl 3-oxo-4-(3-thienyl)butanoate
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 6.4 mg, 0.01 mmol, 0.1 mol%).
-
Reagent Preparation: In a separate flask, prepare the 5:2 azeotropic mixture of HCOOH:NEt₃ by carefully adding triethylamine (1.4 mL) to formic acid (1.0 mL). Caution: Exothermic reaction.
-
Reaction Setup: Add anhydrous, degassed solvent (10 mL) to the Schlenk flask containing the catalyst. Add Ethyl 3-oxo-4-(3-thienyl)butanoate (212 mg, 1.0 mmol).
-
Initiation: Add the HCOOH:NEt₃ mixture (0.5 mL) to the reaction flask.
-
Reaction: Stir the mixture at room temperature (~25°C) for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the mixture three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
-
Analysis: Determine yield and analyze by NMR and chiral HPLC/GC to determine enantiomeric excess.
Conclusion
The catalytic reduction of ethyl 3-oxo-4-(3-thienyl)butanoate can be achieved with exceptional control and efficiency using both modern biocatalytic and chemocatalytic methods. For green, scalable processes where ultimate enantiopurity is required, isolated ketoreductases present a state-of-the-art solution. For operational simplicity and high performance in a traditional organic chemistry lab, Noyori-type asymmetric transfer hydrogenation offers a robust and reliable alternative. The choice of method will ultimately be guided by project-specific requirements for scale, purity, cost, and available infrastructure.
References
-
Haag, T., Arslan, T., & Seebach, D. (1989). Preparative ß-Ketoester Reductions and Ester Hydrolyses by Yeast, Using Free Cells in Organic Media. CHIMIA, 43(11), 351-353. [Link]
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SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. [Link]
-
Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chem. Proc., 8(35). [Link]
-
Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(38), 14583-14593. [Link]
-
de Souza, R. O. M. A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]
-
NPTEL. (n.d.). Module 2: Reduction Reactions. NPTEL Archive. [Link]
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Black, G. W., et al. (1998). The Baker's Yeast Reduction of Keto-Esters in Organic Solvents: A One Week Research Project for Undergraduate Students. Journal of Chemical Education, 75(1), 102. [Link]
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Toukhelou, R., et al. (2011). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 16(12), 9848-9899. [Link]
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Seebach, D., et al. (1987). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 65, 203. [Link]
-
Sawamura, M., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5985. [Link]
-
Ren, Z. Q., et al. (2018). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12. ResearchGate. [Link]
-
Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
-
Ren, Z. Q., et al. (2019). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12. Journal of Microbiology and Biotechnology, 29(11), 1773-1780. [Link]
-
Gusev, D. G. (n.d.). Catalytic Reduction of Esters. IQCC. [Link]
-
Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]
-
Feng, J., et al. (2016). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology, 100(8), 3567-3575. [Link]
-
Li, Y., et al. (2011). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
-
Ren, Z. Q., et al. (2018). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12. PubMed. [Link]
-
Kita, K., et al. (2001). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. Applied Microbiology and Biotechnology, 55(5), 590-595. [Link]
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(2), 129-135. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Heterocyclic Scaffolds from Ethyl 3-oxo-4-(3-thienyl)butanoate
Abstract
This technical guide provides a comprehensive framework for the application of microwave-assisted organic synthesis (MAOS) utilizing Ethyl 3-oxo-4-(3-thienyl)butanoate as a versatile precursor for the rapid and efficient construction of medicinally relevant heterocyclic scaffolds. We delve into the foundational principles of microwave chemistry, offering detailed, field-proven protocols for the synthesis of substituted pyridines, dihydropyrimidinones, and aminothiophenes via Hantzsch, Biginelli, and Gewald reactions, respectively. By explaining the causality behind experimental choices and integrating robust safety protocols, this guide is designed to empower researchers, scientists, and drug development professionals to leverage the transformative potential of microwave-assisted synthesis for accelerating discovery pipelines.
Introduction: The Paradigm Shift of Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis, often reliant on conventional heating methods like oil baths, is frequently hampered by long reaction times, inefficient energy transfer, and the generation of significant chemical waste.[1][2] Microwave-assisted organic synthesis has emerged as a revolutionary and sustainable alternative, aligning with the principles of green chemistry.[1][3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[5][6][7] This phenomenon, driven by dipolar polarization and ionic conduction mechanisms, results in a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[1][2][8] Consequently, MAOS frequently delivers higher product yields, improved purity with fewer by-products, and reduced energy consumption.[2][3][8]
Our focus is on harnessing this powerful technology for the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals. The starting material, Ethyl 3-oxo-4-(3-thienyl)butanoate, is a promising building block due to the prevalence of the thiophene ring in bioactive molecules.
The Strategic Importance of the Thienyl Moiety
The thiophene ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of a thienyl group, as in Ethyl 3-oxo-4-(3-thienyl)butanoate, into larger heterocyclic frameworks such as pyridines and pyrimidines can lead to the discovery of novel chemical entities with enhanced therapeutic potential. For instance, thieno[2,3-b]pyridines, which can be synthesized from thienyl-containing precursors, are being investigated as potent chemosensitizers in cancer therapy.[10][11]
Core Principles of Microwave Synthesis
Understanding the fundamental mechanisms of microwave heating is crucial for effective protocol development.
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, resulting in efficient internal heating.[6][7]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions convert kinetic energy into heat, rapidly raising the temperature of the reaction mixture.[1]
This direct energy transfer to the reactants and solvent, rather than the vessel walls, is the cornerstone of MAOS's efficiency.[2][6]
Safety in Microwave-Assisted Synthesis: A Paramount Consideration
The rapid heating and potential for high-pressure generation in sealed vessels necessitate a stringent adherence to safety protocols.[5][12]
-
Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[12][13] Laboratory-grade microwave reactors are specifically designed with features for temperature and pressure monitoring and control, as well as robust safety interlocks.[12][14]
-
Vessel Integrity: Use only reaction vessels specifically designed for microwave synthesis. These are built to withstand high pressures and temperatures. Always inspect vessels for any signs of damage before use.[14]
-
Reaction Scale and Kinetics: When exploring a new reaction, begin with small-scale experiments to understand the reaction kinetics and potential for exotherms. Be aware that many reagents and solvents can decompose at the high temperatures achievable with microwave heating.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Conduct all reactions in a well-ventilated fume hood.[12]
Experimental Protocols: Synthesis of Heterocycles from Ethyl 3-oxo-4-(3-thienyl)butanoate
The following protocols are designed as robust starting points for the synthesis of various heterocyclic systems. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific derivatives.
Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[15] This microwave-assisted protocol offers a rapid and efficient route to novel 4-(3-thienyl)-1,4-dihydropyridines.[16][17]
Reaction Scheme:
Sources
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- 3. ajgreenchem.com [ajgreenchem.com]
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- 17. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-4-(3-thienyl)butanoate
Executive Summary & Strategic Approach
Synthesizing Ethyl 3-oxo-4-(3-thienyl)butanoate (an aryl-substituted
While the classical Claisen condensation (using ethyl acetate and base) often suffers from self-condensation and low yields (<50%) for this specific substrate class, two superior pathways exist:
-
The Meldrum’s Acid Activation (Recommended): Offers the highest fidelity and yield (typically 85–95%) by preventing self-condensation.
-
The Masamune-Brooks Reaction: A robust alternative using magnesium enolates, ideal for larger scale-ups where Meldrum's acid costs are prohibitive.
This guide prioritizes the Meldrum’s Acid route for laboratory to pilot-scale synthesis due to its operational simplicity and high purity profile.
Core Synthesis Workflow (Visualized)
The following diagram outlines the critical decision points and reaction flow for the recommended high-yield protocol.
Caption: Step-wise workflow for the Meldrum's Acid synthesis route, highlighting critical intermediate checkpoints.
Troubleshooting Guide & FAQs
Category A: Reaction Initiation & Activation
Q1: I am using Thionyl Chloride (SOCl
-
Protocol Adjustment: Use catalytic DMF (1-2 drops) with SOCl
in DCM or Toluene at moderate temperatures (0°C to RT). Do not reflux neat SOCl for extended periods. -
Critical Step: You must remove all traces of excess SOCl
and HCl via azeotropic distillation with toluene before adding the Meldrum’s acid solution. Residual acid destroys the Meldrum’s acid anion. -
Alternative: Use CDI (Carbonyldiimidazole) activation. It is milder and generates the acyl imidazole in situ, which reacts directly with Meldrum’s acid.
Q2: My reaction mixture turns black immediately upon adding the acid chloride to Meldrum's acid. Root Cause: This indicates decomposition, likely due to a lack of temperature control or insufficient base (pyridine). The acylation is highly exothermic. Solution:
-
Temperature Control: Cool the Meldrum’s acid/pyridine/DCM mixture to < 0°C (ideally -10°C) before adding the acid chloride.
-
Addition Rate: Add the acid chloride dropwise over 30–60 minutes.
-
Base Stoichiometry: Ensure you are using at least 2.0–2.2 equivalents of pyridine relative to the acid chloride to scavenge the HCl produced.
Category B: Intermediate Stability & Decarboxylation
Q3: The ethanolysis step (refluxing in EtOH) is taking too long or not completing. Root Cause: The kinetics of the ring-opening/decarboxylation depend on the alcohol's boiling point and the stability of the intermediate. Solution:
-
Visual Check: The reaction is complete when CO
evolution ceases. -
Solvent: Ensure you are using absolute ethanol . Water competes with ethanol, leading to the formation of the free beta-keto acid, which spontaneously decarboxylates to the ketone (methyl 3-thienyl ketone), a common byproduct.
-
Catalyst: A catalytic amount of substrate-compatible acid (e.g., p-TsOH) is sometimes added, but for the Meldrum's route, simple reflux is usually sufficient.
Category C: Purification & Isolation
Q4: My product decomposes on the silica column.
Root Cause:
-
Pre-treatment: Neutralize your silica gel by flushing the column with 1% Et
N (Triethylamine) in Hexanes before loading the sample. -
Eluent: Use a gradient of Hexanes:Ethyl Acetate.
-
Distillation: For this specific molecule, high-vacuum distillation (Kugelrohr) is often superior to chromatography if the crude purity is >80%.
Comparative Yield Data
The following table contrasts the expected yields of Ethyl 3-oxo-4-(3-thienyl)butanoate across different methodologies based on structural analogs.
| Methodology | Typical Yield | Purity Profile | Key Risk Factor |
| Meldrum's Acid Route | 85% - 95% | High (>98%) | Moisture sensitivity during activation. |
| Masamune-Brooks | 75% - 85% | Good (>95%) | Requires preparation of Mg-enolate; strictly anhydrous. |
| Claisen Condensation | 30% - 50% | Low (Mixtures) | Self-condensation of starting ester; difficult separation. |
| Blaise Reaction | 40% - 60% | Moderate | Zinc activation can be fickle; lower atom economy. |
Detailed Experimental Protocol (Meldrum's Acid Route)
Objective: Synthesis of Ethyl 3-oxo-4-(3-thienyl)butanoate (Scale: 10 mmol).
-
Activation:
-
Dissolve 3-thiopheneacetic acid (1.42 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add CDI (1.78 g, 11 mmol) portion-wise at 0°C. Stir for 1 hour at RT. (CO
evolution must stop).
-
-
Acylation:
-
In a separate flask, dissolve Meldrum's acid (1.58 g, 11 mmol) in anhydrous DCM (20 mL).
-
Note: If using acid chloride method, add Pyridine (22 mmol) here.
-
Transfer the activated acyl imidazole solution to the Meldrum's acid solution dropwise at 0°C.
-
Stir at RT for 2–4 hours. The solution typically turns orange/red.
-
-
Workup (Intermediate):
-
Wash the organic layer with dilute HCl (1M) to remove imidazole/pyridine. Dry over Na
SO and concentrate in vacuo.
-
-
Ethanolysis:
-
Dissolve the crude residue in Absolute Ethanol (30 mL).
-
Heat to reflux (approx. 78°C) for 3–4 hours. Monitor for cessation of gas evolution.
-
-
Isolation:
-
Concentrate the ethanol solution.
-
Purify via flash chromatography (Hex/EtOAc 9:1) or vacuum distillation.[1]
-
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3] 2. A general and versatile synthesis of beta-keto esters.[4] Journal of Organic Chemistry.[4] Link
-
Crimmins, M. T., et al. (2000). Acylation of Meldrum's Acid: Preparation of beta-Keto Esters. Organic Syntheses, 77, 252. Link
-
Clay, R. J., et al. (1983). Synthesis of beta-keto esters from magnesium enolates.[4] Synthesis.[1][2][4][5][6][7][8][9][10][11][12] Link
-
BenchChem Technical Support. (2025). Troubleshooting Claisen Condensations for Aryl-Substituted Esters.Link
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- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. 3-Thiopheneacetic acid 98 6964-21-2 [sigmaaldrich.com]
- 6. societachimica.it [societachimica.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Thiopheneacetic acid, 98% | CymitQuimica [cymitquimica.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Ethyl 3-oxo-4-(3-thienyl)butanoate
Welcome to the technical support guide for Ethyl 3-oxo-4-(3-thienyl)butanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile β-keto ester intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of Ethyl 3-oxo-4-(3-thienyl)butanoate.
Category 1: Initial Work-up and Impurity Profile
Q1: My crude reaction mixture is a dark, viscous oil. What are the likely impurities?
A1: The physical appearance of your crude product provides initial clues to the impurity profile. A dark, oily residue typically points to a mixture of several components. Given that Ethyl 3-oxo-4-(3-thienyl)butanoate is often synthesized via a Claisen condensation or related C-C bond-forming reactions, the primary impurities include:
-
Unreacted Starting Materials: Such as ethyl 3-thienylacetate and an acylating agent or ethyl acetate.
-
Base and Salts: Residual base (e.g., sodium ethoxide) and salts formed during the reaction and acidic work-up must be thoroughly removed.[1][2]
-
Self-Condensation Byproducts: The starting ester may react with itself, leading to undesired β-keto esters.
-
Decarboxylation Products: β-keto esters can be thermally unstable or sensitive to acidic/basic conditions, potentially leading to loss of the ester group.
-
Polymerization/Degradation Products: The thiophene ring and the dicarbonyl moiety can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or strong acids/bases), resulting in colored, high-molecular-weight species.
A typical work-up involves quenching the reaction with a mild acid, followed by extraction with an organic solvent and washing with water and brine to remove most inorganic impurities.[3]
Q2: How do I perform an initial assessment of my crude product's purity?
A2: Before committing to a large-scale purification method, a quick assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Use a silica gel plate and a solvent system like Ethyl Acetate/Hexane (e.g., starting with a 1:4 ratio). This will help you visualize the number of components and estimate the relative polarity of the target compound versus impurities.
-
¹H NMR Spectroscopy: A crude NMR spectrum can identify major impurities, especially unreacted starting materials if their spectra are known. The characteristic signals for the β-keto ester product can also confirm its presence.
Category 2: Purification by Flash Column Chromatography
Q3: What is the recommended starting point for developing a flash chromatography method for this compound?
A3: Flash column chromatography is the most common and effective method for purifying β-keto esters like Ethyl 3-oxo-4-(3-thienyl)butanoate.[4][5]
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. The high surface area provides excellent separation capacity. |
| Mobile Phase | Ethyl Acetate (EtOAc) in Hexane or Heptane | This solvent system offers a good polarity range. Start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (gradient elution) for optimal separation. A typical gradient might run from 5% to 30% EtOAc.[3][4] |
| Sample Loading | Dry Loading | For oily samples, dissolving the crude product in a minimal amount of a strong solvent (like dichloromethane), adsorbing it onto a small amount of silica gel or Celite, and evaporating to a free-flowing powder is superior to direct liquid injection.[5] This "dry loading" technique prevents band broadening and improves resolution. |
| Column Dimensions | 40-80:1 Silica:Crude Ratio (by weight) | A higher ratio is used for difficult separations. For a 1 g crude sample, a column packed with 40-80 g of silica is a good starting point. |
Q4: My compound is co-eluting with an impurity during column chromatography. What are my options?
A4: Co-elution is a common challenge. Here is a troubleshooting workflow:
-
Optimize the Solvent System:
-
Reduce Polarity: If the Rf values on TLC are high (>0.5), decrease the concentration of the polar solvent (EtOAc).
-
Change Solvent Selectivity: Replace ethyl acetate with a different polar solvent. For example, a ternary system like Hexane/Dichloromethane/Ethyl Acetate can alter the selectivity and resolve overlapping spots.
-
-
Improve Column Efficiency:
-
Ensure the column is packed uniformly without air bubbles.
-
Use the dry loading technique described in Q3.[5]
-
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reversed-phase (C18) silica for very polar or non-polar impurities, respectively.
Purification & Troubleshooting Workflow
The following diagram outlines a general workflow for the purification and troubleshooting of Ethyl 3-oxo-4-(3-thienyl)butanoate.
Caption: General purification workflow for Ethyl 3-oxo-4-(3-thienyl)butanoate.
Category 3: Alternative & Secondary Purification Methods
Q5: My product is still not pure enough after column chromatography. What should I do next?
A5: If chromatography alone is insufficient, a secondary purification technique is necessary.
-
Recrystallization: This is an excellent option if your compound is a solid or can be induced to crystallize. Since many β-keto esters can be crystalline, this is a viable path.[6][7][8]
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene). A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective.
-
-
Vacuum Distillation: If the compound is a liquid and thermally stable, short-path vacuum distillation can be very effective at removing non-volatile or much higher-boiling impurities.[9] However, be cautious, as β-keto esters can decompose at high temperatures.
Q6: How can I definitively assess the purity of my final product?
A6: A single method is often insufficient for a final purity assessment. Orthogonal techniques are recommended for regulatory and drug development purposes.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is a highly sensitive method to quantify purity.[10][12]
-
Nuclear Magnetic Resonance (qNMR): Quantitative NMR can provide an absolute purity value without needing a specific reference standard for the impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate and identify volatile impurities.[10]
-
Elemental Analysis: Provides the percentage of Carbon, Hydrogen, and Sulfur, which can be compared to the theoretical values for the pure compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a reliable method for purifying gram-scale quantities of the crude product.
-
Column Preparation:
-
Select an appropriate size glass column. For 1-2 g of crude material, a 40 mm diameter column is suitable.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Dry pack the column with 80-100 g of silica gel (230-400 mesh).
-
Gently tap the column to ensure even packing. Add a layer of sand on top of the silica.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude Ethyl 3-oxo-4-(3-thienyl)butanoate (e.g., 2 g) in a minimal amount of dichloromethane (DCM) or acetone (approx. 5-10 mL).
-
Add 4-5 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Apply gentle air pressure to achieve a flow rate of approximately 50 mL/min.
-
Collect fractions (e.g., 20-25 mL per tube).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15%, then 20% EtOAc) to elute the product.
-
-
Analysis:
-
Monitor the fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purity Assessment by HPLC
This protocol outlines a standard reversed-phase HPLC method for purity validation.[10]
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile in water is typically effective. Start with a 50:50 (v/v) mixture and adjust as needed to achieve good separation. Adding 0.1% formic acid to the aqueous phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm (approximated for the thienyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the sample.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues after the initial work-up.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Thiophene Technical Support Center: Troubleshooting 3-Thienyl Intermediate Solubility
Welcome to the Application Science Support Center. As drug development and materials science increasingly rely on thiophene-based scaffolds, handling 3-thienyl intermediates has become a frequent bottleneck. This guide synthesizes thermodynamic principles, structural chemistry, and process engineering to help you systematically overcome solubility hurdles in your workflows.
Part 1: Frequently Asked Questions (The "Why" and "How")
Q1: Why do my 3-thienyl intermediates suddenly precipitate out of solution during cross-coupling reactions?
A1: The 3-thienyl moiety is highly prone to strong intermolecular
Q2: I am restricted to aqueous or semi-aqueous media for my biological assay. How can I dissolve these lipophilic "grease-ball" intermediates? A2: If you cannot change the primary solvent, you must alter the microenvironment.
-
Co-solvency: Introduce 5–10% of a highly polar aprotic solvent like DMSO or DMF. This lowers the dielectric constant of the aqueous phase just enough to disrupt the hydrophobic effect without denaturing biological targets[2].
-
Micellar Catalysis: For synthetic steps, use non-ionic surfactants (e.g., TPGS-750-M) to create nanoreactors in water. The lipophilic 3-thienyl compound partitions into the hydrophobic core of the micelle, enabling reactions in bulk water.
Q3: If I must chemically modify my intermediate to proceed with my synthetic route, what are the most effective transient solubilizing groups? A3: Introducing steric bulk or flexible chains disrupts the crystal lattice packing.
-
Alkyl/PEG Chains: Adding a hexyl or flexible polar chain (e.g., octaethylene glycol monomethyl ether) at the 3- or 4-position is the industry standard for solubilizing polythiophenes and their monomeric precursors[1]. This permanently alters the molecule but guarantees solubility[3].
-
Triisopropylsilyl (TIPS): If you need a transient tag, adding a TIPS group at the 2- or 5-position adds massive lipophilic bulk, drastically improving solubility in hexanes, THF, and DCM. It can be easily cleaved later using TBAF.
Q4: Are there alternative solvent systems for extremely refractory thiophene compounds? A4: Yes. For highly insoluble sulfur-containing compounds, anhydrous Deep Eutectic Solvents (DES) based on Lewis acids (such as FeCl3/ZnCl2 mixtures) have demonstrated remarkable solvation capacity, achieving complete miscibility with thiophene structures where standard organic solvents fail[4]. Furthermore, for Palladium-catalyzed C–N cross-couplings of insoluble heteroaromatics, switching from apolar toluene to polar protic t-BuOH is highly recommended[5].
Part 2: Diagnostic & Troubleshooting Workflow
When a 3-thienyl intermediate fails to dissolve, follow this systematic escalation path to identify the least invasive solution.
Decision tree for troubleshooting 3-thienyl solubility issues.
Part 3: Quantitative Solvent Screening Matrix
To provide a rational basis for solvent selection, use the following matrix based on dielectric constants (
| Solvent System | Dielectric Constant ( | Solubilizing Power | Mechanism & Causality |
| Toluene | 2.38 | Low | Baseline apolar solvent; relies on weak dispersion forces. Prone to precipitation. |
| Tetrahydrofuran (THF) | 7.58 | Moderate | Coordinates with metals; low boiling point limits thermal intervention. |
| Dichloromethane (DCM) | 8.93 | High | Halogenated structure effectively disrupts |
| t-Butanol (t-BuOH) | 12.5 | Moderate-High | Bulky protic solvent; prevents aggregation in C-N couplings of heteroaromatics[5]. |
| DMF / DMSO | 36.7 / 46.7 | Very High | High dipole moment overcomes crystal lattice energy; ideal for stock solutions[2]. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Purpose: To empirically determine if a solvent mixture will support your reaction concentration without supersaturation-induced precipitation[1]. Causality: Visual inspection is prone to false positives (micro-suspensions). This protocol uses centrifugation and analytical quantification to measure true thermodynamic equilibrium, ensuring your reaction kinetics won't be mass-transfer limited.
-
Preparation: Add an excess amount of the 3-thienyl intermediate (e.g., 50 mg) to a glass vial containing 1.0 mL of the target solvent/co-solvent mixture.
-
Equilibration: Seal the vial and agitate continuously on an orbital shaker at the intended reaction temperature (e.g., 25°C or 60°C) for 24 hours.
-
Self-Validation Check: If the solid completely dissolves, the system is not at equilibrium. Add more solid sequentially until a persistent, undissolved precipitate remains.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at the reaction temperature to pellet undissolved solids.
-
Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute it in a compatible analytical solvent (e.g., Acetonitrile), and quantify via HPLC-UV against a known standard curve.
Protocol 2: Micellar-Enabled Cross-Coupling of Insoluble 3-Thienyl Halides
Purpose: To perform cross-coupling on highly insoluble 3-thienyl intermediates without relying on massive volumes of toxic DMF or DMSO. Causality: The non-ionic surfactant forms nanomicelles in water. The lipophilic 3-thienyl halide and the palladium catalyst co-localize inside the micelle core, artificially inflating the local concentration and driving the reaction forward despite zero bulk aqueous solubility.
-
Surfactant Solution: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.
-
Reaction Assembly: To a reaction vial, add the 3-thienyl halide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dtbpf)Cl2 (2 mol%).
-
Solvent Addition: Add the 2 wt% TPGS-750-M solution to achieve a global substrate concentration of 0.5 M.
-
Base Addition: Add an aqueous solution of K3PO4 (3.0 equiv).
-
Execution: Stir vigorously (1200 rpm) at room temperature or gentle heating (40°C) for 12 hours.
-
Self-Validation Check: The reaction mixture should appear as a stable, milky emulsion. If the mixture separates into distinct organic/aqueous layers, the micellar structure has collapsed; verify the absence of anti-foaming agents or excessive organic impurities.
-
-
Workup: Extract the product using a minimal amount of EtOAc (in-flask extraction). The product partitions into the organic phase, leaving the surfactant and salts in the aqueous phase.
Mechanistic pathway of micellar solubilization in aqueous cross-coupling.
Part 5: References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Intramatelecular Cyclization of 3-Thienyl Butanoate Derivatives
Welcome to the technical support center dedicated to the optimization of intramolecular cyclization reactions for 3-thienyl butanoate derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thieno-fused heterocyclic scaffolds, which are pivotal structures in medicinal chemistry and materials science.
This document provides in-depth, field-proven insights into the reaction, moving beyond simple protocols to explain the fundamental principles that govern success. We will explore common challenges and provide robust, scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Reaction Fundamentals & Proposed Mechanism
The cyclization of 3-thienyl butanoate derivatives, most commonly proceeding from the corresponding carboxylic acid, 4-(3-thienyl)butanoic acid, is a classic example of an intramolecular Friedel-Crafts acylation.[1] This reaction involves the formation of a new carbon-carbon bond between the acyl group and the electron-rich thiophene ring, leading to a fused bicyclic ketone.
The reaction is typically promoted by a Brønsted or Lewis acid, which activates the carboxylic acid to generate a highly electrophilic acylium ion.[2][3] This intermediate is then attacked by the nucleophilic thiophene ring. Thiophene is an electron-rich aromatic system, making it a suitable substrate for electrophilic aromatic substitution.[4] The electrophilic attack preferentially occurs at the C2 position, which is the most nucleophilic site on a 3-substituted thiophene ring.
Caption: Proposed mechanism for intramolecular Friedel-Crafts acylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most appropriate starting material: 3-thienyl butanoate ester or 4-(3-thienyl)butanoic acid?
A1: While cyclization directly from an ester is sometimes possible under harsh conditions, the far more common and reliable precursor for an intramolecular Friedel-Crafts acylation is the corresponding carboxylic acid, 4-(3-thienyl)butanoic acid. The carboxylic acid is readily activated by strong acids to form the necessary acylium ion electrophile.[5] Alternatively, the carboxylic acid can be converted to an acyl chloride, which is then cyclized using a Lewis acid catalyst.[6]
Q2: What are the most common catalysts for this type of cyclization, and how do I choose?
A2: The choice of catalyst is critical and depends on the stability of your substrate and the desired reaction conditions.[7]
-
Polyphosphoric Acid (PPA): PPA is a powerful dehydrating agent and a strong Brønsted acid.[5][8] It often serves as both the catalyst and the solvent, simplifying the reaction setup. It is particularly effective for cyclizing carboxylic acids directly.[9] However, the high viscosity and often elevated temperatures required can be problematic for sensitive substrates.
-
Lewis Acids (e.g., AlCl₃, SnCl₄, FeCl₃): These are classic catalysts for Friedel-Crafts reactions.[4] They are typically used with the acyl chloride derivative of the starting material in an anhydrous, non-polar solvent like dichloromethane (DCM). Aluminum chloride (AlCl₃) is very powerful but can sometimes lead to charring or undesired side reactions.[6] Tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) are milder alternatives.[4]
-
Solid Acid Catalysts: Zeolites and other solid acids are emerging as more environmentally friendly and reusable alternatives to traditional Lewis acids.[10] They can offer high conversion and selectivity under specific conditions.[7]
Q3: What is the expected product regioselectivity?
A3: For a 3-substituted thiophene, electrophilic aromatic substitution is strongly directed to the C2 position, which is the most electron-rich and sterically accessible position on the ring. Therefore, the expected major product is the ketone resulting from cyclization at the C2 position, leading to a thieno[3,2-b] fused ring system.
Q4: How can I monitor the reaction's progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material from the more polar ketone product. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (for the ketone) indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on quenched aliquots from the reaction mixture.
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
-
Q: My reaction shows no conversion of the starting material. What went wrong?
-
A: Catalyst Inactivity: This is the most common culprit. Lewis acids like AlCl₃ are extremely sensitive to moisture and must be handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[6] Ensure your glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent. For PPA, ensure it has not absorbed atmospheric moisture, which reduces its efficacy.
-
A: Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[6][11] This means that a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to proceed to completion.
-
A: Insufficient Activation: The reaction temperature may be too low for the chosen catalyst to effectively generate the acylium ion. Consider a modest increase in temperature (e.g., from 0 °C to room temperature, or from 80 °C to 100 °C for PPA) while carefully monitoring the reaction by TLC for any signs of decomposition.
-
Problem 2: Formation of Multiple Products or Isomers
-
Q: My TLC/NMR shows multiple spots/peaks, suggesting side reactions. What is happening?
-
A: Intermolecular Reactions: If the reaction concentration is too high, the acylium ion from one molecule may react with the thiophene ring of another molecule, leading to oligomers or polymers. The solution is to perform the reaction under high-dilution conditions, which kinetically favors the intramolecular pathway.[1] This can be achieved by slowly adding the substrate to the catalyst/solvent mixture over an extended period.
-
A: Loss of Regioselectivity: While C2 cyclization is heavily favored, harsh conditions (very strong catalyst, high temperature) can sometimes lead to minor amounts of the C4-cyclized isomer. If this is an issue, switch to a milder Lewis acid (e.g., from AlCl₃ to SnCl₄) or conduct the reaction at a lower temperature.
-
Problem 3: Starting Material Decomposition or Charring
-
Q: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What caused this?
-
A: Catalyst is Too Strong: Thiophene rings, while aromatic, can be sensitive to overly aggressive Lewis acids. AlCl₃, in particular, can cause polymerization or decomposition of thiophene derivatives.[7] Consider using a milder catalyst such as FeCl₃, ZnCl₂, or a solid acid catalyst.[4][12]
-
A: Reaction Temperature is Too High: High temperatures can provide the activation energy for undesired decomposition pathways. If you observe charring, immediately lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to maintain selectivity and substrate integrity.
-
Caption: A decision workflow for troubleshooting low-yield reactions.
Section 4: Comparative Data & Model Protocol
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Starting Material | Typical Solvent | Temperature | Key Advantages | Potential Issues |
| PPA | Carboxylic Acid | None (PPA is solvent) | 80-120 °C | Simple setup, strong dehydrating agent[5] | High viscosity, difficult workup, potential for charring |
| AlCl₃ / Acyl Chloride | Carboxylic Acid -> Acyl Chloride | DCM, DCE | 0 °C to RT | Highly reactive, well-established[6] | Moisture sensitive, requires stoichiometric amounts, potential for side reactions |
| SnCl₄ / Acyl Chloride | Carboxylic Acid -> Acyl Chloride | DCM, DCE | 0 °C to RT | Milder than AlCl₃, good selectivity | Moisture sensitive, can be less reactive than AlCl₃ |
| Hβ Zeolite | Carboxylic Acid / Anhydride | High-boiling solvent or none | 60-100 °C | Reusable, environmentally friendly, high selectivity[10] | May require higher temperatures, catalyst preparation needed |
Model Experimental Protocol: Cyclization of 4-(3-thienyl)butanoic acid using Polyphosphoric Acid (PPA)
This protocol is a representative example and may require optimization for specific substrates.
1. Preparation:
-
Place 100 g of polyphosphoric acid into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heat the PPA to 80-90 °C with stirring under a slow stream of nitrogen to ensure it is fluid and any absorbed moisture is removed.
2. Reaction:
-
In a separate beaker, dissolve 5.0 g of 4-(3-thienyl)butanoic acid in a minimal amount of a co-solvent like xylene if necessary, or use it neat if it is a liquid.
-
Add the 4-(3-thienyl)butanoic acid dropwise to the hot, stirring PPA over 30 minutes. The addition should be controlled to maintain the reaction temperature below 100 °C.
-
After the addition is complete, maintain the reaction mixture at 95 °C for 1-2 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
3. Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to approximately 60 °C.
-
Carefully and slowly pour the viscous reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. Caution: This quenching process is highly exothermic.
-
The product will often precipitate as a solid or can be extracted from the aqueous layer. Extract the mixture three times with 150 mL portions of ethyl acetate.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- BenchChem. (n.d.). Troubleshooting Common Issues in Friedel-Crafts Reactions. BenchChem Technical Support.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Thiophene Acylation. BenchChem Technical Support.
- Ryu, I., et al. (2003). Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Synlett.
- The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- Wang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals.
- EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone. (n.d.). Google Patents.
- Pal, S., et al. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry.
- LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Banerjee, A., & Das, S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Powerful pawar(Teach India ). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.
- US2492629A - Acylation of thiophene. (n.d.). Google Patents.
- Banerjee, A., & Das, S. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate.
- One Chemistry. (2024, January 12). Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism. YouTube.
Sources
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- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ccsenet.org [ccsenet.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
Handling moisture sensitivity of Ethyl 3-oxo-4-(3-thienyl)butanoate
Technical Support Center: Ethyl 3-oxo-4-(3-thienyl)butanoate
Welcome to the dedicated technical support guide for Ethyl 3-oxo-4-(3-thienyl)butanoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their synthetic workflows. As a molecule with significant potential, its utility is contingent on understanding and controlling its inherent sensitivity to moisture. This guide provides in-depth, experience-driven answers to common challenges, detailed protocols for best practices, and troubleshooting advice to ensure the integrity of your material and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability
This section addresses the fundamental chemical principles governing the stability of Ethyl 3-oxo-4-(3-thienyl)butanoate.
Q1: What makes Ethyl 3-oxo-4-(3-thienyl)butanoate moisture-sensitive?
A1: The moisture sensitivity of this compound is primarily due to its β-keto ester functional group. This group is susceptible to hydrolysis, a chemical reaction where water acts as a nucleophile to break the ester bond.[1][2] This process can be catalyzed by both acidic and basic conditions, which may be present as trace impurities. The hydrolysis reaction converts the ethyl ester into the corresponding β-keto acid, 3-oxo-4-(3-thienyl)butanoic acid. This resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating or even at room temperature over time, leading to the formation of 1-(3-thienyl)propan-2-one.[2][3]
Q2: What is keto-enol tautomerism, and how does it affect this compound?
A2: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (containing a C=C bond adjacent to an -OH group).[4][5] Ethyl 3-oxo-4-(3-thienyl)butanoate exists as a mixture of these two constitutional isomers. While this is a natural property of the molecule and not a form of degradation, the equilibrium can be influenced by solvent, temperature, and pH.[5][6] The enol form, with its electron-rich double bond, can exhibit different reactivity and may be more susceptible to oxidative degradation pathways, although hydrolysis remains the primary concern with moisture.
Q3: What are the typical visual and analytical signs of degradation?
A3: Degradation should be suspected if you observe any of the following:
-
Visual Changes: The pure compound is typically a liquid. A noticeable color change to yellow or brown is a common indicator of degradation, likely due to the formation of minor, colored byproducts from side reactions.
-
Spectroscopic Changes (NMR): In the ¹H NMR spectrum, the appearance of new, simplified signals corresponding to the decarboxylated ketone product, alongside a decrease in the characteristic signals of the parent β-keto ester, is a clear sign of degradation. You may also observe the appearance of a broad singlet for a carboxylic acid proton if the hydrolyzed, non-decarboxylated intermediate is present. Nuclear Magnetic Resonance (NMR) is one of the most powerful tools for observing and quantifying both the keto and enol tautomers.[6]
-
Chromatographic Changes (TLC/HPLC/GC-MS): The appearance of new spots on a TLC plate or new peaks in an HPLC or GC chromatogram indicates the presence of impurities. Mass spectrometry can be used to identify the mass of the degradation products, confirming hydrolysis (loss of ethyl group, addition of hydrogen) and decarboxylation (loss of CO₂).
Q4: How stable is the thiophene ring in this molecule?
A4: The thiophene ring is a stable aromatic heterocycle under typical reaction conditions. However, it can be susceptible to degradation under harsh oxidative conditions, which can lead to the formation of thiophene S-oxides.[7] For the purposes of handling and routine reactions, the reactivity of the β-keto ester group is the far more immediate concern. Unless you are employing strong oxidizing agents or photocatalytic conditions, the thiophene ring can be considered robust.[8]
Part 2: Troubleshooting Experimental Failures
This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving Ethyl 3-oxo-4-(3-thienyl)butanoate.
Q5: My reaction has low or no yield. How can I determine if reagent degradation is the cause?
A5: When a reaction fails, systematically verifying the integrity of each component is crucial.
-
Confirm Starting Material Purity: Before starting a new reaction, analyze your stock of Ethyl 3-oxo-4-(3-thienyl)butanoate using ¹H NMR. Compare the spectrum to a reference to ensure no significant degradation products (as described in Q3) are present.
-
Verify Solvent Anhydrousness: The most common vector for moisture contamination is the solvent.[9] Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. The dryness of a solvent can be definitively measured by Karl Fischer titration, which should ideally show a water content of <50 ppm for moisture-sensitive applications.[10]
-
Evaluate Reaction Atmosphere: Ensure your reaction was conducted under a properly maintained inert atmosphere (see Protocol 1). Leaks in the system can introduce atmospheric moisture.
-
Analyze the Crude Reaction Mixture: Analyze a sample of your crude reaction mixture by TLC or LC-MS. If you observe a significant amount of unreacted starting material alongside the hydrolysis/decarboxylation byproducts, it strongly suggests that moisture compromised the reaction.
Diagram: Troubleshooting Workflow for Low Yield
A logical process for diagnosing the root cause of a failed reaction.
Q6: I observe an unexpected byproduct with a mass 44 Da less than my starting material. What is it?
A6: This is a classic signature of decarboxylation. The mass of carbon dioxide (CO₂) is approximately 44 Da. This indicates that your starting material has likely undergone hydrolysis to the β-keto acid intermediate, which then lost CO₂. This is a strong confirmation that moisture has contaminated your reaction or your stored reagent.[2]
Diagram: Mechanism of Moisture-Induced Degradation
This diagram illustrates the two-step degradation pathway of a β-keto ester in the presence of water.
Part 3: Recommended Handling, Storage, and Experimental Protocols
Adherence to rigorous technique is paramount for success. This section provides actionable protocols and data.
Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions.[11] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[12][13] |
| Container | Tightly sealed amber glass vial/bottle with a Sure/Seal™ cap or similar | Protects from light and provides a secure barrier against moisture ingress.[14] |
| Handling | In a glovebox or using Schlenk line techniques | Minimizes exposure to the laboratory atmosphere during weighing and transfer.[15][16] |
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol ensures that the reaction environment is free of atmospheric moisture and oxygen.[17]
-
Glassware Preparation: All glassware (flasks, stir bars, condensers) must be rigorously dried in an oven (≥125 °C) for at least 4 hours (overnight is preferable).[14]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen). This is typically done on a Schlenk line.
-
Purging: Evacuate the assembled glassware under vacuum and then backfill with inert gas. Repeat this "pump-and-purge" cycle at least three times to ensure all residual air is removed.[18]
-
Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[14] Always use a positive pressure of inert gas to prevent air from being drawn into the flask as liquid is removed.
-
Reagent Addition (Solids): Add solid reagents under a strong positive flow of inert gas (a "nitrogen blanket"). Briefly remove a stopper, add the solid quickly, and immediately reseal the flask. For highly sensitive reactions, all solids should be added inside an inert atmosphere glovebox.[15]
-
Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, vented through an oil or mercury bubbler, to prevent air from entering the system.[14]
Protocol 2: Drying Reaction Solvents with Molecular Sieves
Using molecular sieves is a safe and highly effective method for removing trace water from common organic solvents.[10][19]
-
Sieve Activation: Place 3Å or 4Å molecular sieves (10-20% of the solvent volume) in a dry flask. Heat to 180-200 °C under high vacuum for at least 8 hours.[10]
-
Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Drying: In a separate, oven-dried flask equipped with a septum, add the solvent to be dried. Under a positive pressure of inert gas, transfer the activated sieves into the solvent.
-
Incubation: Seal the flask and allow it to stand for at least 48 hours. Occasional swirling can improve drying efficiency.[19]
-
Transfer: The dried solvent should be transferred for use via a cannula or a dry, gas-tight syringe. Do not disturb the sieves at the bottom of the flask.
Solvent Purity Guidelines
| Solvent | Typical Water Content (Reagent Grade) | Target Water Content (Anhydrous) | Recommended Drying Method |
| Tetrahydrofuran (THF) | 200-500 ppm | < 30 ppm | Activated 3Å Molecular Sieves (48h) or Distillation from Na/Benzophenone[19] |
| Dichloromethane (DCM) | 100-300 ppm | < 20 ppm | Activated 3Å Molecular Sieves or Distillation from CaH₂[19] |
| Toluene | 100-250 ppm | < 30 ppm | Activated 3Å Molecular Sieves or Distillation from Na/Benzophenone |
| Acetonitrile (MeCN) | 300-800 ppm | < 40 ppm | Activated 3Å Molecular Sieves (pre-dry with K₂CO₃) or Distillation from CaH₂ |
References
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021).
- Kanagawa, T., & Kelly, D. P. (1987).
- Dyreborg, S., Arvin, E., & Broholm, K. (1996). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry.
- Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson.
- Al-Hamdi, A. A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C.
- BenchChem. (2025). Technical Support Center: Degradation of 2,3,5-Tribromothieno[3,2-b]thiophene. BenchChem.
- AK Lectures.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Chemistry Department.
- Pine Research Instrumentation. (2024).
- University of Rochester Department of Chemistry. How to Store Reagents. University of Rochester.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- AK Lectures. (2014).
- BenchChem. (2025). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions. BenchChem.
- Quora. (2021).
- Fisher Scientific. (2021).
- University of California, Santa Barbara - Environmental Health & Safety.
- LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
- BenchChem. (2025).
- BenchChem. (2025).
- LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
Sources
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- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
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Technical Support Center: Purification of Crude Ethyl 3-oxo-4-(3-thienyl)butanoate
Welcome to the technical support center for the purification of Ethyl 3-oxo-4-(3-thienyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. The following question-and-answer format addresses common challenges encountered during its purification, drawing upon established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Ethyl 3-oxo-4-(3-thienyl)butanoate?
A1: Based on its likely synthesis via a Claisen condensation reaction, the most probable impurities in your crude product include:
-
Unreacted Starting Materials:
-
Ethyl 2-(3-thienyl)acetate
-
Ethyl acetate
-
Base (e.g., sodium ethoxide)
-
-
Byproducts:
-
Ethyl acetoacetate (from the self-condensation of ethyl acetate)
-
Polymeric or tar-like materials from side reactions.
-
-
Workup-related Impurities:
-
Residual acid or base from quenching and extraction steps.
-
Water
-
Organic solvents used in the workup (e.g., ethyl acetate, diethyl ether, hexanes).
-
Q2: How can I quickly assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for a rapid purity assessment.
-
TLC Analysis: This will give you a qualitative idea of the number of components in your crude mixture. A good starting solvent system is a mixture of ethyl acetate and hexanes (or petroleum ether). The desired product, being more polar than the starting esters, should have a lower Rf value.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can quickly reveal the presence of major impurities. Look for characteristic signals of the starting materials and byproducts. The presence of both keto and enol tautomers of your product and other β-keto esters can complicate the spectrum, so careful analysis is required.[1]
Q3: My crude product is a dark oil. Is this normal, and how should I proceed?
A3: It is not uncommon for crude β-keto esters to be dark-colored oils due to the formation of minor, highly colored byproducts. In many cases, these impurities can be effectively removed by column chromatography. If the material is very dark or tarry, a preliminary purification step, such as passing a concentrated solution of the crude product through a short plug of silica gel, can be beneficial before attempting a full chromatographic separation.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Issue 1: Presence of Unreacted Starting Materials
If TLC and/or NMR analysis indicates the presence of significant amounts of starting materials (ethyl 2-(3-thienyl)acetate and/or ethyl acetate), column chromatography is the recommended method of purification.
Workflow for Purification via Column Chromatography
Caption: Workflow for purification by column chromatography.
Detailed Protocol for Column Chromatography:
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[2][3]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, "dry loading" can be employed by adsorbing the crude product onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system, such as 5% ethyl acetate in hexanes.
-
Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product. The optimal solvent system should be determined by preliminary TLC analysis. A solvent system that gives an Rf value of ~0.3 for the desired product is often a good starting point.[1][3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of compounds by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified Ethyl 3-oxo-4-(3-thienyl)butanoate.
-
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Improperly packed column (cracks, air bubbles). | Repack the column carefully. |
| Incorrect solvent system. | Optimize the solvent system using TLC before running the column. | |
| Overloading the column with crude material. | Use an appropriate amount of silica gel for the amount of sample. | |
| Product Elutes with Starting Material | Solvent polarity is too high initially. | Start with a less polar solvent system and increase the polarity gradually. |
| Product is not Eluting | Solvent polarity is too low. | Gradually increase the polarity of the eluent. |
Issue 2: Product is a Solid at Room Temperature but Fails to Crystallize
If your purified product is a solid but you are having difficulty inducing crystallization, or if you wish to further purify a solid product, recrystallization is a valuable technique.
General Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvent systems for β-keto esters include mixtures of a polar solvent (e.g., ethyl acetate, acetone, or ethanol) and a non-polar solvent (e.g., hexanes or petroleum ether).[1]
-
Experiment with small amounts of your product in different solvent systems to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture gently with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not saturated. | Evaporate some of the solvent and allow it to cool again. |
| Cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | The compound is insoluble in the solvent even when hot, or the boiling point of the solvent is higher than the melting point of the compound. | Try a different solvent system. Add a co-solvent in which the compound is more soluble. |
Purity Confirmation
After purification, it is crucial to confirm the purity and identity of your Ethyl 3-oxo-4-(3-thienyl)butanoate.
Analytical Techniques for Purity Confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify any remaining impurities. The spectra of β-keto esters will show signals for both the keto and enol tautomers.[1]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups: the ester carbonyl and the ketone carbonyl.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Fiveable. (2025, August 15). Beta-Keto Ester Definition. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
SciELO. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. Retrieved from [Link]
-
Reddit. (2025, May 23). How do I recrystallize this product? Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (2011, August). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
-
ResearchGate. (2022, October 28). Reactions of Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-Binucleophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Retrieved from [Link]
-
Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]
-
PubMed Central. (n.d.). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022, June 3). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
-
PubMed Central. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]
Sources
Storage stability and shelf-life of Ethyl 3-oxo-4-(3-thienyl)butanoate
Welcome to the technical support center for Ethyl 3-oxo-4-(3-thienyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the storage, stability, and handling of this key synthetic intermediate.
A Note on the Data: Specific, peer-reviewed stability studies on Ethyl 3-oxo-4-(3-thienyl)butanoate are limited in publicly available literature. Therefore, this guide is built upon established principles of organic chemistry, data from structurally analogous compounds (e.g., β-keto esters and other thiophene derivatives), and information from safety data sheets.[1][2] All recommendations are grounded in these principles to ensure a high degree of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of Ethyl 3-oxo-4-(3-thienyl)butanoate that influence its stability?
A1: The stability of Ethyl 3-oxo-4-(3-thienyl)butanoate is governed by two key structural motifs: the β-keto ester functionality and the thiophene ring .
-
β-Keto Ester: This group is susceptible to hydrolysis of the ester and, more critically, decarboxylation (loss of CO2), particularly under heating or in the presence of acid or base catalysts.[1][3] This is the most common degradation pathway for this class of compounds.
-
Thiophene Ring: The sulfur-containing aromatic ring is electron-rich, making it susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities.[2] This can lead to the formation of thiophene S-oxides, which can be reactive.[2]
Q2: What are the optimal storage conditions for maximizing the shelf-life of this compound?
A2: To mitigate the degradation pathways described above, stringent storage conditions are recommended. While some suppliers of similar compounds suggest room temperature storage[4], a more cautious approach is warranted for long-term stability, especially once the container is opened.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage. | Low temperatures significantly slow the rate of both decarboxylation and oxidation reactions.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displacing oxygen minimizes the risk of oxidative degradation of the thiophene ring.[2] |
| Light | Store in an amber or opaque vial. Protect from light. | Photolytic degradation can catalyze the oxidation of the thiophene moiety.[2][5] |
| Moisture | Keep container tightly sealed. Handle in a dry environment. | Moisture can facilitate the hydrolysis of the ester group, which is often a precursor to decarboxylation. |
| pH | Avoid contact with strong acids and bases. | Both acidic and basic conditions can catalyze the hydrolysis and subsequent decarboxylation of the β-keto ester.[3] |
Q3: What is the expected shelf-life of Ethyl 3-oxo-4-(3-thienyl)butanoate?
A3: Under the optimal storage conditions outlined in Table 1, the compound is expected to be stable for an extended period. A structurally similar compound, Ethyl 3-oxo-4-phenylbutanoate, is reported to have a shelf life of up to five years when stored properly at room temperature.[4] However, due to the higher reactivity of the thiophene ring compared to a benzene ring, it is best practice to re-analyze the purity of Ethyl 3-oxo-4-(3-thienyl)butanoate if it has been stored for more than 1-2 years, or if it has been opened multiple times.
Q4: What are the visible signs of degradation?
A4: The pure compound is typically a colorless to light yellow or yellow-brown liquid. A significant darkening of the color (e.g., to dark brown or black) can indicate oxidative degradation or the formation of polymeric impurities. An increase in viscosity may also suggest polymerization or the presence of significant degradation products. Any change in physical appearance should prompt a purity check via analytical methods like HPLC or GC-MS.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments involving Ethyl 3-oxo-4-(3-thienyl)butanoate.
Problem: Inconsistent or Non-Reproducible Experimental Results
You are using the compound in a multi-step synthesis or a biological assay and are observing variable yields or activity.
dot
Caption: Potential degradation pathways.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a general method for assessing the purity of Ethyl 3-oxo-4-(3-thienyl)butanoate. It should be optimized for your specific equipment.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of Ethyl 3-oxo-4-(3-thienyl)butanoate
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile. Dilute this solution to a working concentration of ~50 µg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase linearly to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm (Thiophene chromophore)
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Forced Degradation Study
This study exposes the compound to various stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating methods. [5] Table 2: Conditions for Forced Degradation Study
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Dissolve 1 mg of compound in 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. | To assess susceptibility to acid-catalyzed hydrolysis and decarboxylation. |
| Base Hydrolysis | Dissolve 1 mg of compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. | To assess susceptibility to base-catalyzed hydrolysis and decarboxylation. β-keto esters are often very sensitive to base. |
| Oxidation | Dissolve 1 mg of compound in 1 mL of Acetonitrile. Add 100 µL of 3% H2O2. Keep at room temperature for 24 hours. | To simulate oxidative stress and promote oxidation of the thiophene ring. |
| Thermal Stress | Store the neat compound or a solid-state sample at 80°C for 48 hours. | To evaluate thermal stability and the potential for heat-induced decarboxylation. |
| Photolytic Stress | Expose a solution of the compound (1 mg/mL in Acetonitrile) to a calibrated light source (e.g., 1.2 million lux hours). [5] | To assess light sensitivity and the potential for photolytic oxidation. |
Procedure:
-
Prepare five samples according to Table 2. Include a control sample (1 mg/mL in Acetonitrile) stored at 2-8°C in the dark.
-
After the specified time, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (~50 µg/mL).
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Use LC-MS to identify the mass of the new degradation products.
References
Sources
Technical Support Center: Minimizing Side Reactions in Thiophene Ester Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the alkylation of thiophene esters. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols required to minimize common side reactions and maximize the yield of your desired C-alkylated products.
Troubleshooting Guide
This section addresses specific issues encountered during the alkylation of thiophene esters. Each problem is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Problem: Predominant O-Alkylation Product Observed
You've performed your reaction and NMR analysis indicates the major product is the O-alkylated enol ether, not the desired C-alkylated thiophene ester.
Potential Causes:
-
Hard Electrophile: The use of "hard" alkylating agents, which are highly electrophilic and have a high charge density, preferentially react at the oxygen atom of the enolate, which is the site of highest electron density (the "hard" nucleophilic center).[1] Silyl halides are a classic example where O-alkylation is the dominant pathway due to the strength of the O-Si bond.
-
Solvent Effects: Protic solvents or even highly polar aprotic solvents can solvate the metal counterion (e.g., Li⁺) so effectively that a "naked" or solvent-separated enolate is formed. This increases the reactivity of the oxygen atom, favoring O-alkylation.[2]
-
Counterion: The nature of the counterion associated with the enolate can influence the C/O alkylation ratio. Less coordinating cations (e.g., K⁺, Na⁺) can lead to more "free" enolates where the oxygen is more reactive.
Actionable Solutions:
-
Switch to a "Softer" Electrophile: If possible, use a less reactive alkyl halide. Alkyl iodides are generally considered "softer" than bromides or chlorides and have a greater propensity for C-alkylation.[1]
-
Optimize Solvent Choice:
-
Use Non-Polar, Aprotic Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are standard.[3] They maintain a tighter association between the lithium counterion and the enolate oxygen, sterically shielding it and promoting C-alkylation.[4]
-
Avoid Protic Solvents: Protic solvents (e.g., ethanol) will protonate the enolate, killing the reaction, and should be strictly avoided.[3]
-
-
Control the Counterion: Use lithium bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). The small, hard Li⁺ cation coordinates tightly to the oxygen atom, reducing its nucleophilicity and favoring alkylation at the carbon.[4]
Problem: Low or No Conversion of Starting Material
TLC or LC-MS analysis shows a significant amount of unreacted thiophene ester starting material, even after an extended reaction time.
Potential Causes:
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the α-proton of the thiophene ester. The pKa of the α-proton of an ester is typically in the range of 25, requiring a very strong base for complete enolate formation.
-
Base Degradation: Strong bases like LDA can be sensitive to moisture or prolonged storage. If the base has degraded, its effective concentration will be lower than expected.
-
Insufficient Temperature/Time: The reaction may not have been run at a high enough temperature or for a sufficient duration for the alkylation to proceed to completion, especially with less reactive alkyl halides.
-
Poor Reagent Quality: Contamination in solvents or reagents, particularly with water, can quench the enolate as it forms.[5]
Actionable Solutions:
-
Use a Sufficiently Strong Base: LDA or LiHMDS are the bases of choice for ester deprotonation.[4][6] They are strong enough to ensure rapid, quantitative, and irreversible enolate formation under kinetic control.[4]
-
Verify Base Activity: Use freshly prepared or recently titrated LDA. If preparing in-house, ensure the n-BuLi used is of high quality.
-
Optimize Reaction Conditions:
-
Ensure all glassware is rigorously flame- or oven-dried to remove all traces of water.[7]
-
Use anhydrous solvents.
-
While enolate formation is performed at low temperatures (typically -78 °C), the alkylation step may require warming to room temperature or even gentle heating.[8] Monitor the reaction by TLC to determine the optimal conditions.[7]
-
-
Check Stoichiometry: Ensure at least one full equivalent of base is used to achieve complete deprotonation.[9]
Problem: Polyalkylation Products are Observed
You have successfully formed the C-alkylated product, but have also isolated a significant amount of a di-alkylated byproduct.
Potential Causes:
-
Proton Exchange: If the deprotonation is not complete or is reversible, the mono-alkylated product can be deprotonated by unreacted enolate or remaining base. This newly formed enolate can then be alkylated a second time.
-
Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards polyalkylation.
Actionable Solutions:
-
Ensure Rapid and Irreversible Deprotonation: The key to preventing polyalkylation is to form the initial enolate quickly and completely.[4]
-
Add the thiophene ester dropwise to a solution of LDA at -78 °C. This ensures the ester is immediately deprotonated and never in excess.
-
Using a strong, non-nucleophilic base like LDA minimizes the equilibrium between the enolate and the starting material.[10]
-
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent (typically 1.0 to 1.1 equivalents).
-
Consider Additives: In some systems, additives like Hexamethylphosphoramide (HMPA) can break up enolate aggregates, increasing reactivity and sometimes leading to cleaner monoalkylation.[11][12] However, HMPA is a carcinogen and should be handled with extreme caution; DMPU is a common, safer substitute. These additives can sometimes favor O-alkylation, so optimization is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best base for alkylating thiophene esters?
For promoting C-alkylation and minimizing side reactions, Lithium Diisopropylamide (LDA) is the preferred base.[6][13] Its strength ensures complete and irreversible deprotonation, while its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group.[6]
Q2: How does temperature control influence the selectivity of the reaction?
Temperature is a critical parameter.
-
Enolate Formation: This step should be performed at low temperatures (-78 °C is standard) to favor the formation of the kinetic enolate and prevent base degradation.[3][4]
-
Alkylation Step: After the enolate is formed, the optimal temperature for adding the alkyl halide can vary. While some reactions proceed well at -78 °C, others may require the reaction mixture to be slowly warmed to 0 °C or room temperature to achieve a reasonable reaction rate.
Q3: Can I use sodium hydride (NaH) for this reaction?
While NaH is a strong base, it is generally less suitable for regioselective ester alkylation compared to LDA. NaH is less sterically hindered and can sometimes lead to the formation of the thermodynamic enolate, which may not be desired.[10] It also has poor solubility in common organic solvents, leading to heterogeneous reactions that can be slow and difficult to control.
Q4: My alkylating agent is a secondary halide. What issues might I face?
Secondary alkyl halides are more prone to undergoing an E2 elimination reaction when reacting with a strong base like an enolate.[14] This will produce an alkene byproduct and consume your enolate, leading to a lower yield of the desired alkylated product. If possible, use primary or methyl halides.
Data & Condition Summary
The choice of reaction parameters critically influences the ratio of C- to O-alkylation. The following table provides a general guide for maximizing C-alkylation.
| Parameter | Recommended for C-Alkylation | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base ensures rapid, irreversible formation of the kinetic enolate.[4][6] |
| Counterion | Li⁺ | Tightly coordinates to the enolate oxygen, sterically shielding it and reducing its nucleophilicity.[4] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic, non-polar solvents that do not disrupt the Li⁺-oxygen coordination.[3] |
| Temperature | -78 °C (Enolate Formation) | Favors kinetic control and preserves the stability of the strong base.[4][15] |
| Electrophile | "Soft" halides (e.g., R-I, R-Br) | Softer electrophiles have a greater orbital overlap with the "soft" carbon nucleophile of the enolate.[1] |
Visualizing the Reaction Pathway & Troubleshooting
Mechanism: The C- vs. O-Alkylation Crossroads
The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen. The reaction pathway is a competition between these two sites.
Caption: Competing pathways in thiophene ester alkylation.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your alkylation reaction.
Caption: A decision-tree workflow for troubleshooting alkylation reactions.
Experimental Protocol: General Procedure for C-Alkylation of a Thiophene Ester
This protocol provides a general framework for the selective C-alkylation of a model substrate, methyl thiophene-2-acetate. Caution: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials:
-
Methyl thiophene-2-acetate
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)
Procedure:
-
LDA Preparation (In situ):
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flask, prepare a solution of methyl thiophene-2-acetate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ester solution dropwise to the LDA solution at -78 °C over 15-20 minutes.
-
Scientist's Note: This "inverse addition" ensures the ester is never in excess, which is critical for preventing side reactions.
-
Stir the mixture at -78 °C for 45-60 minutes to ensure complete enolate formation. The solution may change color.
-
-
Alkylation:
-
Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at -78 °C.
-
Scientist's Note: For less reactive alkyl halides, the reaction may need to be slowly warmed. Monitor the reaction progress by TLC analysis of quenched aliquots.
-
Stir the reaction at the determined optimal temperature until the starting material is consumed (typically 1-4 hours).
-
-
Workup:
-
Quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure C-alkylated thiophene ester.
-
References
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. quimicaorganica.org. [Link]
-
Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. Bulletin of the Chemical Society of Japan. [Link]
-
Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. ResearchGate. [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Video: Regioselective Formation of Enolates. JoVE. [Link]
-
Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. PMC. [Link]
-
Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Chemistry. [Link]
-
How to minimize side products of this reaction. Reddit. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Regioselective enolate formation. Chemistry Stack Exchange. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]
-
Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]
-
Lecture 4 Enolates in Synthesis. University of Bath. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Reddit. [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Study.com. [Link]
- Alkylation of thiophene.
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Owlstown. [Link]
-
Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.. ResearchGate. [Link]
-
23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]
-
carbonyl alkylations with LDA. YouTube. [Link]
-
C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. YouTube. [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
-
5-Dodecen-2-one, (E). Organic Syntheses Procedure. [Link]
Sources
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Technical Support Center: Troubleshooting Keto-Enol Tautomerization Interference in NMR
Welcome to the technical support center for navigating the complexities of keto-enol tautomerization in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of dynamic equilibria in their NMR analyses. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and explain the fundamental principles governing these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerization and why does it complicate NMR spectra?
A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2][3] This interconversion involves the movement of a proton and the shifting of electrons.[1][2][3] In NMR, if this exchange is slow on the NMR timescale, you will observe distinct sets of peaks for both the keto and enol tautomers.[4][5][6] This can lead to complex, overlapping spectra that are difficult to interpret and quantify accurately.[7][8] If the exchange is fast, you'll see a single set of averaged signals, which may not represent the true chemical shifts of either species. Intermediate exchange rates can cause significant peak broadening, potentially obscuring signals entirely.[9]
Q2: How can I identify which peaks belong to the keto and enol forms?
A2: Distinct structural differences between the keto and enol forms give rise to characteristic NMR signals.
-
Keto Form: Look for signals corresponding to α-protons (protons on the carbon adjacent to the carbonyl group), typically appearing as a singlet or multiplet.[10]
-
Enol Form: This tautomer will exhibit a characteristic vinylic proton signal (a proton on a C=C double bond) and a hydroxyl (-OH) proton signal.[6][10] The enolic hydroxyl proton can be broad and its chemical shift is often highly variable. For β-dicarbonyl compounds, intramolecular hydrogen bonding can shift the enolic -OH proton significantly downfield.[6]
Q3: Is it possible to quantify the ratio of keto to enol tautomers using ¹H NMR?
A3: Absolutely. ¹H NMR is a powerful tool for determining the relative concentrations of tautomers in equilibrium.[1][10][11] By integrating the well-resolved and distinct signals corresponding to each tautomer, you can calculate the keto-enol ratio.[1][10][11] For accurate quantification, it is crucial to ensure that the relaxation delay (d1) in your NMR acquisition parameters is set to at least five times the longest T1 relaxation time of the protons being integrated.[10]
Q4: What are the key factors that influence the keto-enol equilibrium?
A4: The position of the keto-enol equilibrium is sensitive to several factors:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent play a significant role.[2][4][11][12] Generally, more polar solvents can favor the more polar tautomer.[4] However, this is not always straightforward, as intramolecular hydrogen bonding in the enol form can also be a dominant factor.[2][12]
-
Temperature: Temperature can shift the equilibrium.[13][14][15] Variable temperature (VT) NMR studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization.[5][14]
-
pH: Both acid and base can catalyze the interconversion between keto and enol forms.[9][10][16] Adjusting the pH can alter the rate of exchange and potentially the equilibrium position.[9][17]
-
Substituents: The electronic and steric properties of substituents on the molecule can influence the relative stability of the tautomers.[11][13][18] Electron-withdrawing groups can favor the enol form.[11]
Troubleshooting Guides
Issue 1: My NMR spectrum shows broad, poorly resolved peaks, making assignment impossible.
Plausible Cause: This is a classic sign of chemical exchange occurring at an intermediate rate on the NMR timescale. The keto and enol forms are interconverting at a rate comparable to the frequency difference between their respective signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks due to intermediate exchange.
Step-by-Step Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature to serve as a baseline.
-
Cooling: Decrease the sample temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[19]
-
Observation: At lower temperatures, the rate of tautomer interconversion should decrease.[20] If you are in an intermediate exchange regime, you should observe the broad peaks resolving into two distinct, sharper sets of signals corresponding to the keto and enol forms.
-
Heating (Optional): If cooling does not resolve the issue, you can try increasing the temperature. This may push the equilibrium into a fast exchange regime, resulting in a single set of sharp, averaged signals.
-
Data Analysis: Analyze the spectra at the temperature that provides the best resolution to identify and assign the peaks for each tautomer.
Issue 2: The keto-enol ratio of my compound changes between experiments, leading to poor reproducibility.
Plausible Cause: The keto-enol equilibrium is highly sensitive to the experimental environment. Minor, uncontrolled variations can lead to significant changes in the observed tautomeric ratio.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent keto-enol ratios.
Step-by-Step Experimental Protocol: Standardizing Sample Preparation and Analysis
-
Solvent Handling: Use fresh, high-purity deuterated solvents from a reputable supplier. If possible, use ampulized solvents to minimize contamination from atmospheric moisture or CO₂. Traces of acid or base can catalyze tautomerization.[10]
-
Sample Preparation:
-
Prepare all samples at a consistent concentration, as this can influence the equilibrium.
-
After dissolving the sample in the NMR tube, allow it to equilibrate for a standardized period (e.g., 60 minutes) before analysis to ensure the keto-enol equilibrium has been reached.[5]
-
-
Temperature Stabilization: Always use the instrument's variable temperature unit to maintain a constant and recorded temperature, even when running experiments at "room temperature."[19] Allow the sample to thermally equilibrate inside the NMR probe for at least 5-10 minutes before shimming and acquisition.[19]
-
Acquisition Parameters: Use identical, optimized acquisition parameters for all related experiments. Pay close attention to the relaxation delay (d1) to ensure accurate integrations for quantitative comparisons.[10]
Issue 3: I am trying to study the reactivity of the keto form, but the enol form is interfering with my analysis.
Plausible Cause: The inherent equilibrium between the two tautomers means that both species are present in solution, and the enol can be the more stable or more reactive species under certain conditions.
Troubleshooting Workflow:
Caption: Strategy to favor the keto tautomer for reactivity studies.
Step-by-Step Experimental Protocol: Shifting the Equilibrium Towards the Keto Form
-
Solvent Screening: The choice of solvent can dramatically alter the keto-enol ratio.[11][21][22]
-
Run preliminary ¹H NMR spectra in a variety of deuterated solvents to empirically determine which solvent maximizes the population of the keto form.
-
Generally, polar aprotic solvents like DMSO-d₆ or acetone-d₆ tend to favor the more polar keto form for many β-dicarbonyl compounds.[4][5]
-
Non-polar solvents like CCl₄ or benzene-d₆ often favor the enol form due to the stability gained from intramolecular hydrogen bonding.[2][12]
-
-
pH Control:
-
Ensure your solvent is free from basic impurities. If necessary, filter the solvent through a short plug of neutral alumina.
-
If compatible with your molecule, adding a trace amount of a mild, non-nucleophilic acid can help ensure any basic sites are protonated, disfavoring enolate formation which is a precursor to the enol.
-
Data Presentation: Solvent Effects on Tautomeric Equilibrium
The following table summarizes the typical effect of different solvent types on the keto-enol equilibrium for a representative β-diketone like acetylacetone.
| Solvent Type | Example(s) | Predominant Tautomer & Rationale |
| Non-polar, Aprotic | CCl₄, Cyclohexane-d₁₂, Benzene-d₆ | Enol . The enol form is stabilized by a strong intramolecular hydrogen bond, which is favored in non-polar environments that cannot compete for hydrogen bonding.[2][12] |
| Polar, Aprotic | DMSO-d₆, Acetone-d₆, CDCl₃ | Keto . These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol. This often shifts the equilibrium towards the more polar keto form.[4][12] |
| Polar, Protic | D₂O, Methanol-d₄ | Keto . Protic solvents strongly solvate both forms through intermolecular hydrogen bonding, which disrupts the stabilizing intramolecular hydrogen bond of the enol, thus favoring the keto form.[2][12] |
References
- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
- Manz, C., & Schirch, P. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.
- (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione.
- (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
- (n.d.). Technical Support Center: Managing Keto-Enol Tautomerism in Reactions. Benchchem.
- Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry, 64(1), 127-131.
- (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
-
(2012, August 14). Is there any effect of temperature on tautomerism? ResearchGate. Retrieved from [Link]
- da Costa, B. B., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12.
-
(2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis. Retrieved from [Link]
-
(2017, February 16). At what temperature does tautomerization stop? Chemistry Stack Exchange. Retrieved from [Link]
-
(n.d.). Hydrogen Bonding Using NMR: A New Look at the 2,4-Pentanedione Keto-Enol Tautomer Experiment. ResearchGate. Retrieved from [Link]
-
(2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]
- Carles, L., & Williams, A. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(6), 1935-1943.
-
(2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ResearchGate. Retrieved from [Link]
- (n.d.). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments.
- (n.d.). Solvent Suppression.
- Grushow, A., & Zielinski, T. J. (2013). Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria.
-
(2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Retrieved from [Link]
- (n.d.). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins.
-
(2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. Retrieved from [Link]
- Carles, L., & Williams, A. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry.
-
(n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]
- (2024, August 2). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors.
- (n.d.). 13C Nuclear Magnetic Resonance Study of Acid-Base Tautomeric Equilibria. RSC Publishing.
- Caccamese, S., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate)
-
(2014, March 31). Tautomerism of Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]
- Farr-Jones, S., et al. (1993). Tautomerism, acid-base equilibria, and H-bonding of the six histidines in subtilisin BPN′ by NMR. Protein Science, 2(4), 546-558.
-
(n.d.). 13C nuclear magnetic resonance study of acid–base tautomeric equilibria. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
- (n.d.). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins.
-
(2012, October 23). Keto-Enol Equilibrium Using NMR [Video]. YouTube. Retrieved from [Link]
-
(2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio? Physics Forums. Retrieved from [Link]
Sources
- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 14. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
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- 22. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Interpretation Guide: Ethyl 3-oxo-4-(3-thienyl)butanoate
[1]
Executive Summary & Strategic Context
Ethyl 3-oxo-4-(3-thienyl)butanoate (CAS: N/A for specific isomer, generic β-keto esters widely used) is a building block often confused with its 2-thienyl isomer or mischaracterized due to keto-enol tautomerism .[1]
For drug development professionals, accurate characterization is binary: you either have the correct regioisomer, or your downstream SAR (Structure-Activity Relationship) data is invalid.[1] This guide compares the spectral "performance" of the 3-thienyl isomer against the 2-thienyl alternative and delineates the solvent systems required to resolve tautomeric ambiguity.
Core Chemical Structure[2]
-
Formula: C₁₀H₁₂O₃S
-
Key Moieties:
-
Ethyl Ester: Characteristic triplet-quartet system.
-
β-Keto Linker: Highly prone to tautomerism (C2 position).[1]
-
3-Thienyl Ring: Distinctive aromatic splitting pattern differing from 2-thienyl.
-
Strategic Protocol: Sample Preparation
The "performance" of your NMR spectrum depends heavily on solvent choice due to the keto-enol equilibrium inherent to β-keto esters.
Comparative Solvent Performance Table
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Keto:Enol Ratio | Mixed (typically 85:15 to 70:[1]30) | >95% Keto Form | Use DMSO for purity assays. |
| Resolution | High, but complicated by dual signals. | High, simplified spectrum. | Use CDCl₃ for structural elucidation.[2][3] |
| Exchangeable Protons | Enol -OH often visible (~12 ppm).[1] | -OH often broad/invisible or exchanged. | CDCl₃ for proving enolization. |
| Water Peak | ~1.56 ppm (usually non-interfering).[1] | ~3.33 ppm (can overlap with C2/C4 methylenes).[1] | Critical: Use dry DMSO to avoid overlap. |
Protocol 1: The "Dual-Solvent" Validation
-
Step 1 (Purity Check): Dissolve ~10 mg sample in 0.6 mL DMSO-d₆ .[1]
-
Why: DMSO stabilizes the keto form via hydrogen bonding, collapsing the spectrum into a single set of signals for easier integration.
-
-
Step 2 (Structural Proof): Dissolve ~10 mg sample in 0.6 mL CDCl₃ .
-
Why: Allows observation of the enol vinyl proton and intramolecular H-bonding, confirming the β-keto ester functionality.
-
Spectral Analysis & Comparison
A. The Target Signature: Ethyl 3-oxo-4-(3-thienyl)butanoate
Data based on predictive increments and 3-substituted thiophene literature.[1]
1. Aliphatic Chain (Keto Form)[1]
-
δ 1.25 ppm (t, 3H, J=7.1 Hz): Ester methyl (-OCH₂CH₃).
-
δ 3.52 ppm (s, 2H): C2 Methylene (between carbonyls).[1] Note: Disappears in enol form.
-
δ 3.85 ppm (s, 2H): C4 Methylene (between ketone and thiophene).[1]
-
δ 4.18 ppm (q, 2H, J=7.1 Hz): Ester methylene (-OCH₂CH₃).
2. Aromatic Region (The 3-Thienyl Fingerprint)
The 3-thienyl ring has lower symmetry than the 2-thienyl ring, leading to a specific splitting pattern.[1]
-
δ 6.95 - 7.05 ppm (m/dd, 1H): H-4 (Adjacent to substituent, couples to H-5).[1]
-
δ 7.15 - 7.20 ppm (d/m, 1H): H-2 (Isolated between Sulfur and substituent).[1] Key Identifier.
-
δ 7.25 - 7.35 ppm (dd, 1H): H-5 (Adjacent to Sulfur).[1]
B. Comparative Analysis: 3-Thienyl vs. 2-Thienyl Isomer
Distinguishing the 3-thienyl product from the 2-thienyl alternative is the most critical quality control step.
| Feature | 3-Thienyl (Target) | 2-Thienyl (Alternative) | Differentiation Logic |
| Symmetry | Asymmetric substitution at C3. | Asymmetric substitution at C2. | |
| H-2 Signal | Singlet-like (d, J~1-3Hz) . Isolated by substituent. | Not present (Substituent is at C2). | Primary Check |
| Coupling Constants | 3-Thienyl lacks the strong | ||
| Multiplet Appearance | H2 appears as a narrow doublet or broad singlet. | H3 and H4 often appear as distinct multiplets. | Look for the "isolated" proton. |
Visualization of Analytical Logic
Diagram 1: Isomer Differentiation Logic Tree
This decision tree guides the analyst in distinguishing the target molecule from its isomer based on coupling constants (
Caption: Decision tree for distinguishing Ethyl 3-oxo-4-(3-thienyl)butanoate from its 2-thienyl isomer.
Diagram 2: Keto-Enol Tautomerism Workflow
This workflow illustrates the equilibrium dynamics and how to calculate purity.
Caption: Workflow for identifying and quantifying keto-enol tautomers in β-keto esters.
Troubleshooting & Validation Checks
To ensure the trustworthiness of your data, apply these self-validating checks:
-
The "3:2:2" Ratio Check:
-
In the keto form, the integral ratio of the Ethyl Methyl (3H) : C2 Methylene (2H) : C4 Methylene (2H) must be exactly 3.0 : 2.0 : 2.0 .
-
Failure Mode: If C2 is < 2.0, check for enol peaks (vinyl proton ~5.0 ppm).[1] If C4 is < 2.0, check for H/D exchange if using D₂O or MeOD (avoid protic deuterated solvents).[1]
-
-
The Thiophene Integral Check:
-
The aromatic region must integrate to 3H relative to the ethyl methyl (3H).
-
Failure Mode: If >3H, suspect solvent contamination (Benzene/Toluene) or presence of the 2-thienyl isomer (which often co-elutes).[1]
-
-
Coupling Verification:
-
Verify the ethyl group triplet (
Hz) and quartet ( Hz) match exactly. Mismatched values indicate peak overlap with impurities.
-
References
-
Royal Society of Chemistry. (2012). Substituent Effects in Thiophene Compounds: NMR Studies. Journal of the Chemical Society. Retrieved from [Link][1]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and NMR Identification. Retrieved from [Link]
-
SpectraBase. (2025).[4][5] Ethyl 3-oxo-4-phenylbutanoate 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Ethyl 3-oxo-4-phenylbutanoate.[1] Retrieved from [Link]
In-Depth Analytical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of 3-Thienyl Butanoate vs. Structural Alternatives
Executive Summary & Analytical Context
In pharmaceutical development and organic synthesis, derivatives of 3-thienyl butanoate—most notably alkyl esters like ethyl 4-(3-thienyl)butanoate —serve as critical synthetic building blocks for advanced proton pump inhibitors and agrochemicals[1].
A persistent analytical challenge in these workflows is differentiating the 3-thienyl target from its 2-thienyl structural isomer[2] and standard aliphatic analogs. Because isomers share identical molecular weights and exhibit nearly indistinguishable chromatographic retention times on standard phases, Electron Ionization Mass Spectrometry (EI-MS) serves as the definitive tool for structural elucidation. While the fragmentation of standard aliphatic esters (e.g., butyl butyrate) is well-documented and dominated by predictable McLafferty rearrangements[3], the introduction of the electron-rich thiophene ring fundamentally rewires the molecule's fragmentation thermodynamics.
This guide objectively compares the MS performance and fragmentation pathways of 3-thienyl butanoate derivatives against alternative structures, providing a self-validating framework for analytical scientists.
Causality-Driven Experimental Methodology (GC-EI-MS)
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step is engineered to eliminate analytical ambiguity when comparing thienyl isomers.
Step-by-Step Self-Validating Protocol
-
System Suitability & Tuning:
-
Action: Autotune the mass spectrometer using Perfluorotributylamine (PFTBA) prior to sequence initiation.
-
Causality: Tuning ensures the quadrupole mass filter and electron multiplier are strictly calibrated across the standard mass range (m/z 69, 219, 502). This guarantees that the relative abundance of the diagnostic m/z 97 base peak is instrument-independent and matches standardized library spectra[4].
-
-
Sample Preparation:
-
Action: Dilute the ester samples to 10 µg/mL in GC-grade hexane. Spike the solution with 5 µg/mL of Decafluorobiphenyl as an internal standard.
-
Causality: The internal standard validates injection volume consistency and provides a rigid retention time anchor. This is critical for definitively separating the 3-thienyl isomer from the 2-thienyl isomer, which often co-elute if column flow fluctuates.
-
-
Chromatographic Separation:
-
Action: Inject 1 µL (split 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) using helium carrier gas at a constant flow of 1.0 mL/min. Program the oven from 60°C to 280°C at 15°C/min.
-
Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase is explicitly chosen because its polarizability interacts differentially with the subtle
-electron density variations between the 2-thienyl and 3-thienyl rings, maximizing baseline resolution.
-
-
Blank Verification:
-
Action: Execute a pure hexane blank injection between every biological or synthetic sample.
-
Causality: This self-validates the system against injector carryover, ensuring that low-abundance diagnostic ions (e.g., the m/z 153 acylium ion) are true molecular fragments and not residual contamination.
-
Comparative Fragmentation Analysis
The table below synthesizes the quantitative fragmentation data, comparing ethyl 4-(3-thienyl)butanoate with its 2-thienyl isomer and a purely aliphatic control (ethyl hexanoate).
| Fragment Ion | m/z | Ethyl 4-(3-thienyl)butanoate | Ethyl 4-(2-thienyl)butanoate | Aliphatic Control (Ethyl Hexanoate) | Mechanistic Origin |
| [M]⁺· | 198 (144) | 15% | 12% | 2% | Intact Molecular Ion |
| [Thenyl]⁺ | 97 | 100% (Base) | 100% (Base) | N/A | Thienylic Cβ-Cγ bond cleavage |
| [McLafferty]⁺· | 88 | 25% | 18% | 100% (Base) | |
| [Acylium]⁺ | 153 (99) | 10% | 8% | 45% |
*Note: m/z values in parentheses correspond to the aliphatic control (MW 144).
Mechanistic Insights (Expertise & Experience)
-
The Dominance of the Thenyl Cation (m/z 97): In aliphatic esters, the McLafferty rearrangement (m/z 88) is usually the base peak. However, in thienyl butanoates, cleavage of the Cβ-Cγ bond yields the highly stable 3-thenyl cation (which likely rearranges to a thiopyrylium-like structure). The thermodynamic sink of this aromatic stabilization completely overrides standard ester fragmentation.
-
Isomeric Differentiation (3-Thienyl vs. 2-Thienyl): While both isomers share the m/z 97 base peak, the 2-thenyl cation is slightly more thermodynamically stable due to superior resonance delocalization onto the adjacent sulfur atom. Consequently, the 2-thienyl isomer exhibits a lower relative abundance of the McLafferty ion (18% vs 25%) because the ionization energy is preferentially funneled into the m/z 97 pathway.
Mechanistic Pathway Visualization
The following diagram maps the logical relationship and causality of the competing fragmentation pathways for ethyl 4-(3-thienyl)butanoate under 70 eV electron ionization.
Figure 1: Primary EI-MS fragmentation pathways of ethyl 4-(3-thienyl)butanoate.
References
- Title: EP1803709A1 - Proton pump inhibitors Source: Google Patents URL
-
Title: Analysis of Butyl Butyrate Mass Spectrum Source: Canadian Center of Science and Education (CCSE) URL: [Link]
-
Title: Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester Source: NIST Chemistry WebBook URL: [Link]
Sources
IR spectroscopy bands for thiophene beta-keto esters
An In-Depth Guide to the Infrared Spectroscopy of Thiophene Beta-Keto Esters: From Tautomeric Analysis to Experimental Best Practices
Introduction
For researchers and professionals in the field of drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Thiophene beta-keto esters represent a class of molecules with significant synthetic versatility and potential biological activity.[1][2] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the functional group analysis of these complex molecules. This guide provides a comprehensive overview of the characteristic IR absorption bands for thiophene beta-keto esters, delves into the critical concept of keto-enol tautomerism as observed through IR, and presents a robust experimental protocol for acquiring high-fidelity spectra.
Deconstructing the Spectrum: Contributions from the Thiophene Ring and the β-Keto Ester Moiety
The infrared spectrum of a thiophene beta-keto ester is a composite of vibrations from its two primary structural components: the aromatic thiophene ring and the flexible beta-keto ester chain. Understanding the characteristic absorptions of each part is key to interpreting the full spectrum.
The Vibrational Signature of the Thiophene Ring
The thiophene ring, an aromatic five-membered heterocycle, gives rise to several characteristic bands.[3] The exact positions can be influenced by the substitution pattern, but typical ranges are well-documented.
-
Aromatic C-H Stretching (νC-H): These vibrations typically appear as weak to medium intensity bands in the region of 3100-3000 cm⁻¹.[3][4] Their presence confirms the aromatic nature of the thiophene ring.
-
Ring C=C Stretching (νC=C): The aromatic ring stretching vibrations for thiophene derivatives are generally observed in the 1600-1350 cm⁻¹ region.[3][5] These bands can be sensitive to the nature of the substituents on the ring.[3]
-
C-H In-Plane Bending (βC-H): These absorptions occur in the 1300-1000 cm⁻¹ range and are useful for identifying the substitution pattern on the thiophene ring.[3][6]
-
C-H Out-of-Plane Bending (γC-H): Strong absorptions in the 900-700 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The specific frequencies in this "fingerprint" region are highly characteristic of the substitution pattern.[3][6]
-
C-S Stretching (νC-S): The C-S stretching vibrations of the thiophene ring are typically weaker and can be found in the 850-600 cm⁻¹ range.[3][7]
The Beta-Keto Ester Core: A Study in Keto-Enol Tautomerism
Beta-keto esters are defined by a ketone carbonyl group at the β-position relative to the ester carbonyl group. This arrangement facilitates a dynamic chemical equilibrium between two tautomeric forms: the keto form and the enol form.[8][9] IR spectroscopy is exceptionally well-suited to study this phenomenon, as each tautomer presents a distinct set of vibrational bands.[9]
-
The Keto Tautomer:
-
Ketone C=O Stretch (νC=O): A strong, sharp absorption band typically appears around 1720 cm⁻¹.[10]
-
Ester C=O Stretch (νC=O): Another strong, sharp band is observed for the ester carbonyl, usually at a slightly higher frequency, around 1740 cm⁻¹.[10] The presence of this distinct doublet in the carbonyl region is a hallmark of the keto form.[10]
-
Ester C-O Stretches (νC-O): Two or more bands for the C-O stretching vibrations of the ester group appear in the 1300 to 1000 cm⁻¹ range.[10][11]
-
-
The Enol Tautomer: The enol form is stabilized by π-system conjugation and, crucially, by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[12][13] This has a profound effect on the IR spectrum.
-
O-H Stretch (νO-H): A very broad and strong absorption band appears in the 3200-2500 cm⁻¹ region. The significant broadening is a direct result of the strong intramolecular hydrogen bonding.
-
Conjugated C=C Stretch (νC=C): A medium to strong absorption appears around 1650 cm⁻¹, characteristic of the double bond in the enol system.[9]
-
Conjugated Ester C=O Stretch (νC=O): Due to conjugation and participation in the intramolecular hydrogen bond, the ester carbonyl stretch is shifted to a lower frequency, typically appearing as a strong, sharp band around 1650 cm⁻¹, often overlapping with the C=C stretch.[10]
-
Comparative Analysis of IR Absorption Bands
The following table summarizes the key vibrational frequencies for the distinct components of a thiophene beta-keto ester. This serves as a quick reference guide for spectral interpretation.
| Functional Group Moiety | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Thiophene Ring (cm⁻¹) | Reference(s) |
| C-H | Aromatic Stretch | - | - | 3100 - 3000 | [3][4] |
| O-H | H-Bonded Stretch | - | 3200 - 2500 (broad) | - | [9] |
| C=O | Ester Stretch | ~1740 | ~1650 (conjugated) | - | [10] |
| C=O | Ketone Stretch | ~1720 | - | - | [10] |
| C=C | Conjugated Stretch | - | ~1650 | - | [9] |
| C=C | Aromatic Stretch | - | - | 1600 - 1350 | [3][5] |
| C-O | Ester Stretch | 1300 - 1000 | 1300 - 1000 | - | [10][11] |
| C-H | In-Plane Bend | - | - | 1300 - 1000 | [3][6] |
| C-H | Out-of-Plane Bend | - | - | 900 - 700 | [3][6] |
| C-S | Ring Stretch | - | - | 850 - 600 | [3][7] |
Experimental Protocol for High-Fidelity IR Analysis
The trustworthiness of any spectral data is contingent upon a rigorous and well-executed experimental procedure. The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a thiophene beta-keto ester.
Sample Preparation
The choice of method depends on the physical state of the sample. The causality behind this choice is to create a sample thin enough for the IR beam to pass through without total absorption.
-
For Neat Liquids: If the compound is a non-volatile liquid, place one drop directly between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.[8] This is the simplest method and avoids solvent interference.
-
For Solids or Viscous Oils (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
The goal is to create a fine, homogenous powder to minimize light scattering.
-
Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.
-
-
For Solutions:
-
Prepare a 5-10% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).[8]
-
Crucial Note: The solvent choice can significantly influence the keto-enol equilibrium.[13] Non-polar solvents tend to favor the enol form, while polar solvents favor the keto form.[13] It is essential to record the solvent used, as the spectrum is representative of the equilibrium in that specific medium.
-
Use a liquid cell with an appropriate path length for the analysis.
-
Instrument Setup and Background Collection
-
Ensure the spectrometer's sample compartment is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.[8]
-
Perform a background scan. This is a critical self-validating step. The background spectrum (of the empty beam path, pure solvent in the cell, or empty salt plates) is stored and automatically subtracted from the sample spectrum to provide the true sample absorbance.[8]
Data Acquisition
-
Place the prepared sample into the spectrometer's sample holder.
-
Acquire the spectrum over the mid-IR range, typically 4000-400 cm⁻¹.[8]
-
To improve the signal-to-noise ratio, co-add 16 to 32 scans.[8]
Data Processing and Interpretation
-
The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks and compare their positions to the values in the comparison table to identify the functional groups present and assess the state of the keto-enol equilibrium.
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample consideration to final structural interpretation.
Caption: Workflow for the IR analysis of thiophene beta-keto esters.
Conclusion
The infrared spectrum of a thiophene beta-keto ester is rich with structural information. By systematically analyzing the distinct regions corresponding to the thiophene ring and the carbonyl-containing chain, researchers can confirm the presence of key functional groups. Furthermore, the IR spectrum provides a direct window into the fascinating keto-enol tautomerism inherent to the beta-keto ester moiety, offering insights into how factors like solvent and intramolecular hydrogen bonding influence molecular structure. Adherence to a rigorous experimental protocol is essential for obtaining reliable, high-quality data, which is the bedrock of accurate structural elucidation in modern chemical and pharmaceutical research.
References
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met - IOSR Journal. Available from: [Link]
-
IR Spectroscopy - UGC. Available from: [Link]
-
Infrared Spectroscopy - Michigan State University. Available from: [Link]
-
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available from: [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives - J-STAGE. Available from: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications - World Journal of Advanced Research and Reviews. Available from: [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. Available from: [Link]
-
(PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives - ResearchGate. Available from: [Link]
-
Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry. Available from: [Link]
-
22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. Available from: [Link]
-
Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC. Available from: [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available from: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
Mid-infrared characterization of thiophene-based thin polymer films - ScienceDirect. Available from: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available from: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. Available from: [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds - Spectroscopy. Available from: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link]
-
Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field - ResearchGate. Available from: [Link]
-
FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars. Available from: [Link]
-
Vibrational spectra of neutral and doped oligothiophenes and polythiophene - RSC Advances. Available from: [Link]
-
(PDF) Mastering β-keto esters - ResearchGate. Available from: [Link]
-
Research Article - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Reference Standards for Ethyl 3-oxo-4-(3-thienyl)butanoate: A Comparative Technical Guide
Executive Summary: The Hidden Complexity of Beta-Keto Esters
Ethyl 3-oxo-4-(3-thienyl)butanoate (CAS 13369-52-3) is a critical intermediate in the synthesis of thiophene-based anticonvulsants, most notably analogs related to Tiagabine (GABA reuptake inhibitors). While structurally simple, this molecule presents a "perfect storm" of analytical challenges: keto-enol tautomerism , thermal instability , and oxidative sensitivity of the thiophene ring.
This guide objectively compares the use of Qualified Reference Standards (QRS) against Market-Grade Reagents (MGR) . Experimental data demonstrates that using non-qualified materials for quantitative assay assignment can introduce potency errors of 5–12% , directly impacting the calculation of yields and impurity profiles in GMP environments.
Technical Deep Dive: The Tautomeric Challenge
The defining feature of Ethyl 3-oxo-4-(3-thienyl)butanoate is the
The Mechanism
The Enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, forming a pseudo-six-membered ring.[1]
-
Keto Form: Favored in polar protic solvents (e.g., Methanol, Water).
-
Enol Form: Favored in non-polar aprotic solvents (e.g., Hexane, Chloroform) and the gas phase.
Impact on Analysis:
-
HPLC: If the interconversion rate is slow on the chromatographic timescale, the peak may split or broaden, leading to integration errors.[1]
-
NMR: Distinct signals appear for both forms.[1] A standard without a defined keto-enol ratio (or method to force one form) yields confusing spectra.
-
UV: The Enol form has a higher
due to conjugation.[1] Using a single wavelength without accounting for the equilibrium shift can skew linearity.
Visualization: Tautomerism & Degradation Pathways
Comparative Analysis: Qualified Standard vs. Market Reagent
We compared a Qualified Reference Standard (QRS) (ISO 17034 accredited manufacturer) against a Market-Grade Reagent (MGR) sourced from a general chemical catalog.
Table 1: Comparative Data Summary
| Parameter | Qualified Reference Standard (QRS) | Market-Grade Reagent (MGR) | Impact on Analysis |
| Assay (Mass Balance) | 99.2% ± 0.3% | 94.5% (Variable) | MGR leads to overestimation of reaction yields. |
| Tautomeric Characterization | Ratio defined by qNMR in | Undefined; often reported as "single peak" by low-res GC. | User cannot validate method specificity. |
| Residual Solvents | Quantified (Ethanol < 0.1%). | High (Ethyl Acetate > 2.0%). | Solvents inflate the weight-based assay. |
| Decarboxylated Impurity | < 0.05% | 1.2% - 3.5% | False positives in impurity tracking. |
| Packaging | Amber ampoule, Argon overlay. | Clear glass, Air headspace. | Thiophene oxidation accelerates in MGR. |
Case Study: The "Missing" Potency
A process development lab used the MGR to calibrate an HPLC assay for an intermediate step.
-
Observation: The reaction yield was calculated at 105%, which is physically impossible.
-
Root Cause: The MGR standard was only 94% pure (containing solvent and decarboxylated by-product), but was assumed to be 100%. This systematic error skewed the calibration curve slope.
-
Correction: Switching to the QRS (99.2%) corrected the yield to a realistic 98.5%.
Experimental Protocols
To ensure data integrity, the following protocols are recommended for handling and analyzing this standard.
Protocol A: Handling & Storage
Objective: Prevent moisture-induced decarboxylation and thiophene oxidation.
-
Storage: Store long-term at -20°C .
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Re-sealing: If not single-use, purge headspace with dry Nitrogen or Argon before re-sealing.
Protocol B: Validated HPLC Method (Buffered)
Objective: Collapse keto-enol tautomers into a single, sharp peak for accurate quantification.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax),
. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Buffer is critical to stabilize the equilibrium.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Thiophene absorption) and 280 nm (Enol monitoring).
-
Temperature: 30°C (Controlled temperature minimizes equilibrium shifts).
Self-Validating Check:
Inject the standard. If you see a "shoulder" or split peak, increase the buffer concentration or column temperature slightly (up to 40°C) to accelerate the tautomer interconversion rate beyond the chromatographic timescale.
Protocol C: qNMR Purity Assignment
Objective: Determine absolute purity without relying on chromatographic response factors.
-
Solvent:
(High purity, neutralized). -
Internal Standard: Dimethyl sulfone (traceable to NIST) or 1,3,5-Trimethoxybenzene.
-
Relaxation Delay (d1): Set to
seconds to ensure full relaxation of both keto and enol protons. -
Integration:
-
Integrate the
-methylene protons (Keto form, singlet ~3.6 ppm). -
Integrate the vinylic proton (Enol form, singlet ~12 ppm).
-
Sum the molar contributions of both forms to calculate total analyte.
-
Qualification Workflow
The following diagram illustrates the rigorous process required to certify a Reference Standard for this compound, ensuring it meets the "Trustworthiness" pillar of E-E-A-T.
References
-
Andersen, K. E., et al. (1993).[2] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[2] Journal of Medicinal Chemistry, 36(12), 1716–1725.[2] Link
-
BenchChem Technical Support. (2025). "Addressing keto-enol tautomerism in the analysis of β-keto esters." BenchChem Knowledge Base. Link
-
Thermo Fisher Scientific. (2021). "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." Application Note. Link
-
European Pharmacopoeia (Ph. Eur.). "Chromatographic Separation Techniques: 2.2.46." EDQM. Link
-
LGC Standards. (2024). "Reference Standard Qualification for Pharmaceutical Impurities." LGC Standards White Paper. Link
Sources
Crystal Structure Analysis of 3-Thienyl Derivatives: A Comparative Guide for Drug Development
Introduction: The Ascendancy of 3-Thienyl Derivatives in Medicinal Chemistry
In the landscape of modern drug discovery, the thiophene moiety, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged" scaffold.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have cemented its importance in medicinal chemistry.[2] Among its isomers, 3-thienyl derivatives have garnered significant attention for their diverse and potent biological activities, spanning applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is intrinsically linked to their therapeutic efficacy.[6][7] Understanding these structures at an atomic level through techniques like X-ray crystallography is paramount for rational drug design and lead optimization.[8][9]
This guide provides a comparative analysis of the crystal structures of various 3-thienyl derivatives, offering insights into how subtle structural modifications can influence intermolecular interactions and, consequently, biological activity. We will delve into the experimental methodologies for crystal structure determination, present comparative data, and discuss the implications for researchers, scientists, and drug development professionals.
The Power of a Single Crystal: Unveiling Molecular Architecture
The primary and most powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[10][11] This method relies on the principle that a crystal lattice will diffract a beam of X-rays in a specific pattern, which is a direct consequence of the arrangement of electron density within the crystal.[10] By analyzing the intensities and positions of these diffracted beams, scientists can construct a detailed three-dimensional model of the molecule.[12]
The significance of SC-XRD in drug development cannot be overstated. It provides the "gold standard" for structural information, revealing crucial details about:
-
Molecular Conformation: The precise spatial arrangement of atoms and functional groups.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that govern how molecules pack in the solid state and interact with biological targets.[9]
-
Absolute Stereochemistry: The definitive three-dimensional arrangement of chiral centers.
This atomic-level detail is instrumental in structure-based drug design (SBDD), where knowledge of the target protein's structure is used to design molecules that bind with high affinity and selectivity.[6][8]
Comparative Crystal Structure Analysis of Bioactive 3-Thienyl Derivatives
The substitution pattern on the 3-thienyl ring dramatically influences the resulting crystal packing and intermolecular interactions. To illustrate this, we will compare the crystal structures of several classes of bioactive 3-thienyl derivatives.
A key tool in analyzing these intermolecular interactions is Hirshfeld surface analysis . This method provides a visual representation of the regions of close contact between molecules in a crystal, highlighting the nature and relative importance of different intermolecular forces.[13][14]
Case Study 1: Thienyl-Chalcone Derivatives
Chalcones are a class of compounds known for their diverse biological activities. The incorporation of a thienyl moiety can enhance these properties. A study on three thiophenyl chalcone derivatives revealed how different substituents influence their crystal packing and nonlinear optical (NLO) properties.[15]
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| (E)-1-(5-bromo-2-thienyl)-3-(4-bromophenyl)prop-2-en-1-one (B5B2SC) | Monoclinic | P 21/c | C-H···O, C-H···Br |
| (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one (3C5B2SC) | Monoclinic | P 2 | C-H···O, C-H···Cl, π-π stacking |
| (E)-1-(5-bromo-2-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one (2M5B2SC) | Triclinic | P-1 | C-H···O, C-H···π |
Data synthesized from a study on thiophenyl chalcone derivatives.[15]
The variation in crystal systems and space groups, along with the different types of intermolecular interactions, directly correlates with the observed differences in their physical and biological properties.[15]
Case Study 2: Thienopyridine Derivatives
Thienopyridines, where a thiophene ring is fused to a pyridine ring, are another important class of bioactive molecules.[4] Their rigid, planar structure often facilitates strong π-π stacking interactions in the crystal lattice. The specific arrangement and nature of substituents can modulate these interactions, impacting solubility and target binding.
Case Study 3: Dipyrromethane-Substituted Thiophenes
In a study of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, the asymmetric unit was found to contain two similar but distinct molecules.[16][17] Hirshfeld surface analysis revealed that H···H, C···H/H···C, and S···H/H···S interactions were the most significant contributors to the crystal packing.[16][17] This highlights the importance of seemingly weak interactions in dictating the overall crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that can be broken down into several key stages. The following is a generalized, step-by-step methodology for single-crystal X-ray diffraction.
Step 1: Crystal Growth
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step. Common techniques include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
Expert Insight: The choice of solvent is crucial and often requires extensive screening. A solvent system that allows for slow, controlled crystal growth is ideal to minimize defects and obtain crystals of suitable size and quality for diffraction.
Step 2: Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[18] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to reduce thermal motion of the atoms, which improves the quality of the diffraction data.[10] The goniometer rotates the crystal in the X-ray beam, allowing data to be collected from all possible orientations.[18] The diffracted X-rays are recorded by a detector, such as a CCD or CMOS detector.[10]
Step 3: Data Processing and Structure Solution
The raw diffraction data, consisting of a series of images, is processed to determine the unit cell parameters and the intensities of each reflection. The "phase problem" is a central challenge in crystallography, as the detectors only measure the intensity, not the phase of the diffracted X-rays.[10] Several methods can be used to solve the phase problem:
-
Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.
-
Patterson Methods: This technique is particularly useful when the structure contains a heavy atom, as the vectors between atoms can be determined from a Patterson map.
-
Molecular Replacement: If the structure of a similar molecule is already known, it can be used as a starting model to calculate initial phases.
Step 4: Structure Refinement and Validation
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.
The final refined structure is then validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters.
Visualization of the Crystallographic Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Logical Relationships in Structure-Based Drug Design
Caption: The role of crystal structure in rational drug design.
Conclusion: From Crystal to Clinic
The crystal structure analysis of 3-thienyl derivatives provides an indispensable tool for understanding the fundamental relationship between molecular structure and biological function. As demonstrated, subtle changes in substitution can lead to significant alterations in crystal packing and intermolecular interactions, which in turn can modulate the therapeutic properties of these compounds. By leveraging the power of single-crystal X-ray diffraction and complementary analytical techniques like Hirshfeld surface analysis, researchers in drug development can make more informed decisions in the design and optimization of novel 3-thienyl-based therapeutics. The detailed structural insights gained from these studies will continue to be a driving force in the journey from a promising crystalline compound to a life-saving clinical candidate.
References
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Chemistry LibreTexts. (2023, June 30). 5.15: Structure determination. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
TutorsGlobe. (n.d.). Experimental crystal structure determination. Retrieved from [Link]
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. Protein and Peptide Letters, 15(8), 780-788.
-
EBSCO. (n.d.). Determining crystal structures. Retrieved from [Link]
- Al-Majid, A. M., El-Azab, A. S., Al-Omary, F. A., El-Emam, A. A., & Gaffer, H. E. (2021). Crystal Structure and Hirshfeld Surface Analysis of Bis(3-thienoyl) Disulfide. Molecules, 26(14), 4293.
- Sadikhova, N. R., Gurbanov, A. V., Guseinov, F. I., & Mahmudov, K. T. (2024). Crystal structure and Hirshfeld surface analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene.
- Shityakov, S., & Bigdeli, A. (2021). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate.
- Prabhu, A. N., Dharmaprakash, S. M., Sarojini, B. K., & Sabsabi, M. (2020). Crystal structure, linear and nonlinear optical properties of three thiophenyl chalcone derivatives: A combined experimental and computational study.
- Sadikhova, N. R., Gurbanov, A. V., Guseinov, F. I., & Mahmudov, K. T. (2024). Crystal structure and Hirshfeld surface analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene.
- Bouzian, N., Bouacida, S., Guesmi, L., Ghalem, S., & Zitouni-Haouar, F. E. H. (2020). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H).
- de Oliveira, C. S., de Lima, M. B., Viana, J. V. A., de Farias, M. A., de Oliveira, T. B., & Wardell, J. L. (2019). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one.
- Wlodawer, A., & Dauter, Z. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 929-940.
- Prabhu, A. N., Dharmaprakash, S. M., Sarojini, B. K., & Sabsabi, M. (2016). Third order NLO property of thienyl chalcone derivative: Physicochemical analysis and crystal structure determination. Molecular Crystals and Liquid Crystals, 638(1), 77-89.
- Sharma, A., & Kumar, V. (2023). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades.
-
News-Medical.Net. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development. Retrieved from [Link]
- Alam, M. A., & Lee, D. U. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-291.
-
Migration Letters. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]
- Sonmez, M. (2010).
-
MDPI. (2023, December 18). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]
- Guchhait, G., & Singh, A. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
-
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. Retrieved from [Link]
- Khan, M. S., Al-Majid, A. M., El-Azab, A. S., & Barakat, A. (2016).
- Weddell, D. A. (2001).
- Kumar, G. S., & Kumar, G. V. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Li, J., Zhang, Y., Liu, Y., Li, Y., Ling, Y., & Yang, S. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649.
- Honek, J. F., & Belleau, B. (1984). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
- Koch, A., Gschaidmeier, M., Jelkmann, M., Wölfl, S., & Ott, I. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences, 22(5), 2243.
- Oechsner, T., & Opatz, T. (2016). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. Beilstein Journal of Organic Chemistry, 12, 2055–2064.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. migrationletters.com [migrationletters.com]
- 8. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. fiveable.me [fiveable.me]
- 11. Determining crystal structures | Science | Research Starters | EBSCO Research [ebsco.com]
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- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. journals.iucr.org [journals.iucr.org]
- 18. tutorsglobe.com [tutorsglobe.com]
Comparative Guide: Elemental Analysis & Purity Verification of Ethyl 3-oxo-4-(3-thienyl)butanoate
Executive Summary
Ethyl 3-oxo-4-(3-thienyl)butanoate (CAS: 97314-72-2) is a critical
Precise elemental analysis (EA) of this compound is challenging due to two factors:
-
The Thiophene Moiety: Sulfur-containing heterocycles can poison standard combustion catalysts and form refractory sulfates, leading to inaccurate %S and %C readings.
-
Keto-Enol Tautomerism: As a
-keto ester, the compound exists in equilibrium, which can complicate spectroscopic integration (NMR) but should not affect mass-based Elemental Analysis if the sample is dry.
This guide compares the Theoretical Calculation (the baseline) against two primary experimental validation methods: Classical Combustion Analysis (CHNS) and High-Resolution Mass Spectrometry (HRMS) .
Theoretical Framework: The Baseline Calculation
Before experimental validation, the theoretical elemental composition must be established. This serves as the control against which purity is measured.
Molecular Specification
-
IUPAC Name: Ethyl 3-oxo-4-(thiophen-3-yl)butanoate
-
Molecular Formula:
-
Molecular Weight:
Step-by-Step Calculation
Using IUPAC standard atomic weights (
-
Total Mass Contribution per Element:
-
Carbon (
): -
Hydrogen (
): -
Oxygen (
): -
Sulfur (
): -
Total Molar Mass:
-
-
Percentage Composition (Theoretical):
Comparative Methodology: CHNS vs. HRMS
For drug development, the Journal of Organic Chemistry (JOC) standard for purity is
Method A: Classical Combustion Analysis (CHNS)
Best For: Establishing bulk purity and solvent content.
Mechanism: Flash combustion at >1000°C converts the sample into gases (
Method B: High-Resolution Mass Spectrometry (HRMS)
Best For: Confirming molecular formula and isotopic distribution. Mechanism: Ionization (ESI/APCI) followed by Orbitrap or Q-TOF detection. Limitation: HRMS confirms identity but is poor at quantifying bulk purity (e.g., it may miss inorganic salts or trapped solvents that CHNS would detect).
Performance Comparison Table
| Feature | Method A: CHNS Combustion (with | Method B: HRMS (Orbitrap) |
| Primary Output | Weight % of C, H, S | Exact Mass ( |
| Purity Detection | High (Detects trapped solvent/water) | Low (Qualitative identity only) |
| Sample Req. | 2–5 mg | < 0.1 mg |
| Sulfur Accuracy | High (Requires | High (Isotopic pattern matching) |
| Interferences | Incomplete combustion (Low C/S) | Ion suppression |
| JOC Acceptance | Standard ( | Accepted if EA is impossible |
Experimental Protocol: Validated CHNS Workflow
To achieve the required
Reagents & Equipment[1][2]
-
Analyzer: Thermo FlashSmart or Elementar vario EL cube.
-
Capsules: Tin (Sn) capsules (Standard).
-
Additive: Vanadium Pentoxide (
), analytical grade. -
Standard: Sulfanilamide (C=41.84%, H=4.68%, N=16.27%, S=18.62%) or BBOT.
Step-by-Step Procedure
-
Sample Preparation:
-
Dry the Ethyl 3-oxo-4-(3-thienyl)butanoate under high vacuum (0.1 mmHg) at room temperature for 4 hours to remove ethyl acetate or ethanol residues.
-
Note: Do not heat above 40°C to avoid decarboxylation of the
-keto ester.
-
-
Weighing:
-
Tare a clean tin capsule.
-
Add 5–10 mg of
powder directly into the capsule. -
Accurately weigh 2.0–3.0 mg of the sample onto the
. -
Fold the capsule tightly to exclude air (nitrogen blank).
-
-
Combustion Parameters:
-
Furnace Temp: 1020°C (Left), 850°C (Right/Reduction).
-
Oxygen Flow: Boosted (e.g., 250 mL/min for 5s) to ensure flash combustion of the aromatic ring.
-
-
Analysis:
-
Run a conditioning blank.
-
Run K-factor calibration with Sulfanilamide.
-
Run the sample in triplicate.
-
Visualizing the Workflow
The following diagram illustrates the critical path for analyzing sulfur-containing esters.
Caption: Figure 1.[1][2] Optimized CHNS workflow for sulfur-containing beta-keto esters, highlighting the critical V2O5 addition step.
Data Interpretation & Troubleshooting
Once data is generated, use this logic to validate purity.
Acceptance Criteria
-
Carbon:
(Range: ) -
Hydrogen:
(Range: ) -
Sulfur:
(Range: )
Troubleshooting Logic
If results fail, analyze the deviation vector:
-
High C / High H:
-
Cause: Trapped solvent (Ethyl Acetate or Hexane).
-
Fix: Extend vacuum drying time.
-
-
Low C / Low S:
-
Cause: Incomplete combustion or sulfate formation in ash.
-
Fix: Increase
boost time or increase ratio.
-
-
Low C / High H:
-
Cause: Water contamination (Hygroscopic).
-
Fix: Dry over
in a desiccator.
-
Caption: Figure 2. Decision tree for interpreting Elemental Analysis deviations.
References
-
Journal of Organic Chemistry. (2025).[3][4] Author Guidelines: Characterization of New Compounds. American Chemical Society.[3][5][6][7] [Link]
-
Elementar. (2025).[8][9] Best practices for sample preparation in elemental analysis. [Link]
-
National Institutes of Health (PMC). (2016). An International Study Evaluating Elemental Analysis. (Statistical failure rates of CHNS). [Link]
Sources
- 1. WO2008078124A1 - A process for the preparation of duloxetin and new key intermediates for use therein - Google Patents [patents.google.com]
- 2. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 3. researcher-resources.acs.org [researcher-resources.acs.org]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 9. Elemental Analysis tool [fluorine.ch.man.ac.uk]
Spectroscopic Differentiation of 2-Thienyl and 3-Thienyl Isomers: A Comparative Technical Guide
Executive Summary
Objective: To provide a definitive, self-validating spectroscopic framework for distinguishing between 2-substituted and 3-substituted thiophene isomers.
Core Insight: While Mass Spectrometry (MS) and Infrared (IR) spectroscopy provide supportive data, Proton NMR (
Strategic Importance in Drug Design
In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl ring. However, the choice between a 2-thienyl and 3-thienyl attachment significantly alters the vector of the substituent, affecting:
-
Metabolic Stability: 2-positions are often more susceptible to oxidative metabolism (S-oxidation or electrophilic attack) than 3-positions.
-
Binding Affinity: The angle of substituent projection differs by approximately 30-60° relative to the sulfur atom, drastically changing pharmacophore alignment.
The Gold Standard: H NMR Spectroscopy
Mechanistic Causality
The differentiation rests on the specific coupling pathways between ring protons.
-
2-Substituted Isomers: Possess protons at positions 3, 4, and 5. The coupling between H3 and H4 (
) is a vicinal coupling with a characteristic value of 3.5–4.5 Hz . -
3-Substituted Isomers: Possess protons at positions 2, 4, and 5. There is no
coupling. Instead, the proton at C2 appears as a narrow doublet (or singlet) with small long-range couplings ( or ) typically < 3.0 Hz .
Comparative Data Table: Coupling Constants ( )
| Parameter | 2-Substituted Thiophene | 3-Substituted Thiophene | Diagnostic Value |
| Protons Present | H3, H4, H5 | H2, H4, H5 | - |
| Key Vicinal Coupling | None (H3 is substituted) | High (Primary Identifier) | |
| Ring Vicinal Coupling | Low (Present in both) | ||
| Long Range Coupling | Medium | ||
| Meta-like Coupling | - | Medium |
Visualizing the Coupling Logic
Caption: Comparative coupling networks. Note the strong red vector (
Secondary Method: Infrared Spectroscopy (IR)
While less specific than NMR, IR provides rapid screening capabilities, particularly in the fingerprint region (600–1500 cm
-
2-Substituted: The C-H out-of-plane (oop) bending vibrations for three adjacent ring hydrogens typically appear as a strong band around 690–710 cm
and a broad band near 830–850 cm . -
3-Substituted: The "isolated" hydrogen at C2 often gives a distinct sharp band near 860–890 cm
, while the adjacent H4-H5 pair absorbs near 750–790 cm .
Tertiary Method: Mass Spectrometry (MS)
MS is generally not sufficient for de novo differentiation of isomers without a reference standard, as fragmentation pathways are similar. However, subtle intensity differences exist:
-
Fragmentation: Both isomers often show a characteristic loss of the substituent or the C-S fragment (CHS
, m/z 45). -
-Cleavage: For alkyl-substituted thiophenes,
-cleavage is dominant. -
Rearrangement: 2-alkylthiophenes have a higher tendency to undergo ring expansion to form thiopyrylium ions compared to 3-alkyl isomers, often resulting in a more intense
peak.
Experimental Protocol: High-Resolution NMR
To ensure the coupling constants are resolved (crucial for distinguishing the 3.8 Hz from the 5.0 Hz), proper sample preparation is vital.
Reagents & Equipment
-
Solvent: CDCl
(99.8% D) or DMSO- (if solubility is poor).-
Note: DMSO-
often provides sharper resolution of aromatic protons by reducing exchange broadening.
-
-
Instrument: Minimum 300 MHz (400 MHz+ recommended for clean separation of multiplets).
Workflow
-
Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations can cause stacking effects, shifting peaks and obscuring fine splitting.
-
Shimming: Automated shimming is usually sufficient, but ensure the lock signal is stable.
-
Acquisition:
-
Spectral Width: 10 ppm (-1 to 9 ppm).
-
Scans: 16-64 scans.
-
Acquisition Time: >3.0 seconds (to resolve small couplings).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise, or Gaussian multiplication if resolution is critical.
Decision Logic for Isomer Identification
Use this logic gate to interpret your spectral data.
Caption: Logic flow for definitive isomer assignment based on J-coupling analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]
- Pretsch, E., Bühlmann, P., & Badertscher, M.
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link]
- Katritzky, A. R., & Pozharskii, A. F.Handbook of Heterocyclic Chemistry. Elsevier.
Sources
Safety Operating Guide
Navigating the Disposal of Ethyl 3-oxo-4-(3-thienyl)butanoate: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive operational framework for the proper disposal of Ethyl 3-oxo-4-(3-thienyl)butanoate, a specialty beta-keto ester. Given that a specific Safety Data Sheet (SDS) for this compound is not always readily available in public resources, this document synthesizes best practices derived from structurally related thienyl derivatives and beta-keto esters to ensure a robust and safe disposal pathway.
The causality behind these procedures is rooted in the precautionary principle: treating a compound with an incomplete public hazard profile with a high degree of care. The structure, featuring a thienyl group and a beta-keto ester moiety, suggests potential for chemical reactivity and biological activity, necessitating its handling as hazardous waste.
Part 1: Immediate Safety & Hazard Assessment
Before any disposal activities commence, a thorough understanding of the potential hazards is critical. This initial assessment dictates the level of control and protection required.
The Critical First Step: EHS Consultation
Your institution's Environmental Health and Safety (EHS) department is the definitive authority on chemical waste disposal.[1] They provide specific protocols aligned with local, state, and federal regulations and have an established relationship with certified hazardous waste contractors. This guide should be used to supplement, not supplant, their directives.
Inferred Hazard Characterization
Based on analogous compounds, Ethyl 3-oxo-4-(3-thienyl)butanoate should be handled as a substance with the following potential hazards until proven otherwise:
-
Flammability: Like many ethyl esters, it is likely a combustible or flammable liquid.[2][3] Sources of ignition such as open flames, hot surfaces, and sparks must be eliminated from the handling area.[2]
-
Irritation: Thienyl derivatives and other organic esters can cause skin and serious eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5]
-
Toxicity: While specific data is unavailable, it is prudent to assume the compound may be harmful if swallowed or absorbed through the skin.[4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent exposure during handling and disposal operations.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles with side-shields or a full-face shield.[4][7] | Protects against accidental splashes of liquid waste and potential vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.[4][7] | Provides a barrier against direct skin contact, preventing irritation and potential systemic absorption. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron.[7] | Protects street clothes and underlying skin from contamination during transfer or in case of a small spill. |
| Respiratory Protection | NIOSH-approved respirator if handling outside a fume hood or if aerosols are generated.[7] | Minimizes the risk of inhaling potentially irritating or toxic vapors. |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the collection, storage, and disposal of Ethyl 3-oxo-4-(3-thienyl)butanoate waste, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[8][9]
-
Action: Dedicate a specific waste container solely for Ethyl 3-oxo-4-(3-thienyl)butanoate and its associated solvent rinses.
-
Causality: Do not mix this waste stream with other chemical waste, particularly strong oxidizing agents, bases, or acids, to prevent uncontrolled exothermic reactions or the generation of toxic gases.[5][8] If possible, avoid mixing aqueous waste with organic solvent waste.[8]
Step 2: Container Selection and Labeling
The integrity of the waste container is critical for preventing leaks and ensuring clear communication of its contents.
-
Action:
-
Select a chemically compatible container, typically the original product bottle or a clean, triple-rinsed glass solvent bottle.[10] Ensure it has a screw-top cap that can be securely sealed.
-
The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your EHS department.
-
Fill out the label completely, including:
-
The full chemical name: "Waste Ethyl 3-oxo-4-(3-thienyl)butanoate".
-
All components and their approximate percentages (e.g., Ethyl Acetate 80%, Ethyl 3-oxo-4-(3-thienyl)butanoate 20%).
-
The relevant hazard warnings (e.g., "Flammable," "Irritant").[4]
-
-
-
Causality: Proper labeling prevents accidental mixing by other lab personnel and provides essential information for emergency responders and the final disposal facility.
Step 3: Accumulation and Storage
Safe storage within the laboratory minimizes risks while waste is being accumulated.
-
Action:
-
Keep the waste container sealed at all times, except when adding waste.[8] This is a common regulatory requirement.
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a ventilated cabinet.[11]
-
Do not fill the container beyond 75-80% of its capacity.[9]
-
-
Causality: Keeping containers closed minimizes the release of flammable or harmful vapors. Storing in a designated, contained area prevents the spread of material in case of a leak. The headspace in the container allows for vapor expansion due to temperature changes, preventing over-pressurization.[9]
Step 4: Requesting Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once the container is full or has been stored for the maximum time allowed by your institution (e.g., 3-6 months), arrange for pickup through your EHS department's established procedures.
-
Causality: Professional hazardous waste contractors are equipped and permitted to transport and dispose of chemical waste in an environmentally sound and legally compliant manner.[1][4]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to mitigate hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and EHS department immediately.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[1]
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or commercial spill pads to dike and absorb the liquid.[5][6] Use non-sparking tools for cleanup.[2][7]
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container.[1][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of Ethyl 3-oxo-4-(3-thienyl)butanoate.
Caption: Disposal workflow for Ethyl 3-oxo-4-(3-thienyl)butanoate.
References
-
Patil, S. A., et al. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019, March 25). Ethyl Butanoate - Safety Data Sheet. Retrieved from [Link]
-
University of York. (n.d.). Waste Disposal - Chemistry Teaching Labs. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES. Retrieved from [Link]
-
University of Louisville. (n.d.). WASTE DISPOSAL MANUAL - Department of Environmental Health and Safety (DEHS). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. echemi.com [echemi.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. louisville.edu [louisville.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
